molecular formula C9H7NO2S B3031936 Methyl benzo[d]thiazole-2-carboxylate CAS No. 87802-07-1

Methyl benzo[d]thiazole-2-carboxylate

Cat. No.: B3031936
CAS No.: 87802-07-1
M. Wt: 193.22 g/mol
InChI Key: NGYIWFTZUHRKSF-UHFFFAOYSA-N
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Description

Methyl benzo[d]thiazole-2-carboxylate (CAS 87802-07-1) is a high-value benzothiazole derivative that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 9 H 7 NO 2 S and a molecular weight of 193.22 g/mol, is a key precursor for the development of novel bioactive molecules . Researchers utilize this ester as a starting material to synthesize a wide range of complex benzothiazole hybrids. Recent studies highlight the application of such derivatives in creating multifunctional molecules with potential in cosmetics, including as structural analogues of commercial UVB filters . Furthermore, benzothiazole scaffolds are extensively investigated for their pronounced biological activities. The core structure is a privileged motif in the development of chemosensors, demonstrating exceptional efficacy in the selective fluorescent detection of metal ions such as Pb 2+ . Other research avenues explore benzothiazole derivatives for their antimicrobial and antioxidant properties, as well as their potent cytotoxicity against various cancer cell lines, marking them as promising hit scaffolds for new therapeutic agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting. For optimal stability, the material should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYIWFTZUHRKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358569
Record name Methyl 1,3-benzothiazole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87802-07-1
Record name Methyl 1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl Benzo[d]thiazole-2-carboxylate (CAS 87802-07-1): A Technical Guide for Drug Discovery and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl benzo[d]thiazole-2-carboxylate (CAS: 87802-07-1) is a highly versatile heterocyclic building block and active pharmaceutical ingredient (API) intermediate. Characterized by a fused bicyclic system containing both nitrogen and sulfur heteroatoms, the benzothiazole core is a privileged scaffold in medicinal chemistry. The presence of the methyl ester at the C-2 position provides a metabolically stable, yet synthetically malleable, handle for late-stage functionalization. This guide synthesizes the physicochemical properties, strategic synthetic methodologies, and drug discovery applications of this critical intermediate, providing researchers with field-proven protocols and mechanistic insights.

Physicochemical Profiling & Spectral Data

Understanding the baseline physical and spectral properties of this compound is essential for reaction monitoring and quality control during API synthesis. The compound presents as a stable yellow solid, though it requires careful handling due to its irritant properties[1].

Table 1: Physicochemical and Safety Parameters

ParameterValue
IUPAC Name Methyl 1,3-benzothiazole-2-carboxylate
CAS Number 87802-07-1
Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Physical State Yellow solid
Melting Point 92–94 °C
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)[1]

Table 2: Nuclear Magnetic Resonance (NMR) Characterization (CDCl₃) [2]

NucleusChemical Shift (δ, ppm)Multiplicity & Assignment
¹H (300 MHz) 8.24m, 1H (Aromatic C-H)
¹H 7.97m, 1H (Aromatic C-H)
¹H 7.55m, 2H (Aromatic C-H)
¹H 4.08s, 3H (Methoxy -CH₃)
¹³C (75 MHz) 161.1, 158.0, 153.1Cq (Carbonyl C=O, Imine C=N, Aromatic C)
¹³C 136.8Cq (Aromatic C)
¹³C 127.6, 127.1, 125.5, 122.1CH (Aromatic Carbons)
¹³C 53.6CH₃ (Methoxy Carbon)

Strategic Synthesis Pathways: Mechanistic Causality

The synthesis of this compound has evolved from traditional cyclocondensation (e.g., reacting 2-aminothiophenol with diethyl oxalate) to modern, atom-economical C-H functionalization.

Why use the methyl ester instead of the free acid? The free benzothiazole-2-carboxylic acid is notoriously unstable; it is prone to spontaneous decarboxylation at elevated temperatures because the resulting carbanion at the C-2 position is highly stabilized by the adjacent electronegative nitrogen and polarizable sulfur atoms. The methyl ester acts as a robust protecting group that survives prolonged storage and can be directly subjected to aminolysis during late-stage drug synthesis[2].

The C-H Carboxylation Approach: Modern synthesis utilizes the direct C-H carboxylation of the parent benzothiazole using ambient CO₂. The C-2 proton of benzothiazole is relatively acidic (pKa ~28). Potassium tert-butoxide (KOt-Bu) is selected as the base because it is sterically hindered (preventing nucleophilic attack on the heterocycle) yet strong enough to deprotonate the C-2 position. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of CO₂. To prevent the aforementioned decarboxylation during workup, the intermediate potassium carboxylate salt is immediately trapped in situ using methyl iodide (MeI) via an S_N2 mechanism[3].

Synthesis_Pathway A Benzo[d]thiazole (Starting Material) B C-2 Deprotonation Base: KOt-Bu A->B pKa ~28 C Carboxylation Electrophile: CO2 B->C Nucleophilic Attack D Potassium 2-carboxylate (Intermediate) C->D E Esterification Reagent: MeI D->E SN2 Reaction F Methyl benzo[d]thiazole -2-carboxylate E->F Final Product

Fig 1: Mechanistic workflow for the one-pot C-H carboxylation and esterification of benzothiazole.

Applications in Medicinal Chemistry & Drug Discovery

This compound serves as a foundational node in the synthesis of diverse therapeutic agents. By subjecting the ester to direct aminolysis or controlled saponification followed by peptide coupling, researchers generate libraries of benzothiazole-2-carboxamides.

  • Neurodegenerative Diseases (Alzheimer's Disease): Derivatives synthesized from the 2-carboxylate core have been developed as Multi-Target Directed Ligands (MTDLs). Specific amidation products linked to piperidine or pyrrolidine moieties show potent, simultaneous inhibition of Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B), making them highly promising leads for Alzheimer's therapy[4].

  • Antiparasitic Agents: Thiazolyl–benzothiophenamides and related benzothiazole amides derived from this ester have demonstrated significant bioactivity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. The rigid amide linker derived from the C-2 position is critical for binding affinity within the parasite's target enzymes[5].

  • Anti-Tubercular Agents: Benzothiazole-2-carboxamides are actively investigated as inhibitors of DprE1, an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis.

MedChem_Applications Core This compound (CAS: 87802-07-1) Amidation Aminolysis / Peptide Coupling (Derivatization) Core->Amidation Amide Bond Formation AD Alzheimer's Disease (AChE / BuChE Inhibitors) Amidation->AD Multi-Target Directed Ligands Parasite Antiparasitic Agents (T. brucei Inhibitors) Amidation->Parasite Thiazolyl-benzothiophenamides TB Anti-Tubercular (DprE1 Inhibitors) Amidation->TB Pharmacophore Mapping

Fig 2: Divergent medicinal chemistry applications utilizing the title compound as a core scaffold.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed to ensure high yield and reproducibility by embedding causality into the procedural steps.

Protocol 1: One-Pot C-H Carboxylation and Esterification[2]

Objective: Synthesize this compound from benzo[d]thiazole.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: KOt-Bu is extremely hygroscopic; trace moisture will prematurely quench the base, halting the critical deprotonation step.

  • Deprotonation: Add benzo[d]thiazole (1.00 mmol) and KOt-Bu (135 mg, 1.20 mmol) to the flask. Inject anhydrous DMF (5 mL) and stir at room temperature for 15 minutes. Causality: DMF stabilizes the resulting potassium carbanion complex, ensuring it remains in solution for the subsequent electrophilic attack.

  • Carboxylation: Evacuate the argon atmosphere and introduce CO₂ gas (1 atm) via a balloon. Stir vigorously for 2 hours. Causality: The CO₂ acts as the electrophile, reacting with the C-2 carbanion to form the potassium carboxylate salt.

  • Esterification: Cool the reaction to 0 °C and add Methyl Iodide (MeI, 3.00 mmol) dropwise. Allow the mixture to warm to room temperature and stir for an additional 2 hours. Causality: MeI traps the unstable carboxylate salt via an S_N2 mechanism, forming the stable methyl ester and preventing spontaneous decarboxylation during aqueous workup.

  • Workup & Purification: Quench with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (n-pentane/Et₂O gradient 20:1 to 5:1) to yield the product as a yellow solid (Yield: ~66%).

Protocol 2: Direct Aminolysis for Amide Library Generation

Objective: Convert the methyl ester directly to a pharmacologically active amide without isolating the unstable free acid.

  • Reagent Mixing: In a sealed pressure tube, combine this compound (1.0 mmol) and the desired primary or secondary amine (3.0 mmol).

  • Catalysis: Add a catalytic amount of sodium methoxide (NaOMe, 0.1 mmol) and anhydrous methanol (2 mL). Causality: NaOMe facilitates the formation of the highly nucleophilic amide anion, significantly accelerating the substitution at the ester carbonyl.

  • Heating: Heat the mixture to 80 °C for 12 hours.

  • Isolation: Cool to room temperature, concentrate the solvent, and triturate the residue with cold water to precipitate the benzothiazole-2-carboxamide. Filter and dry under vacuum.

References

  • Supporting Information: C-H Carboxylation of heteroarenes with ambient CO2 The Royal Society of Chemistry
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease Università degli Studi di Bari Aldo Moro
  • Investigation of thiazolyl–benzothiophenamides as potential agents for African sleeping sickness N
  • Safety Data Sheet: Methyl benzo[d]thiazole-2-carboxyl

Sources

Methyl benzo[d]thiazole-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Structural Integrity, Synthesis, and Applications in Drug Discovery

Executive Summary

Methyl benzo[d]thiazole-2-carboxylate (CAS: 87802-07-1) is a critical heterocyclic building block in medicinal chemistry and material science. Distinguished by its benzothiazole core fused with a methyl ester at the C2 position, this compound serves as a pivotal intermediate for synthesizing bioactive scaffolds, particularly in the development of antitumor, antimicrobial, and neuroprotective agents. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and structural characterization data, designed for immediate application in research and development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The core identity of this compound is defined by its bicyclic heteroaromatic system. The electron-withdrawing ester group at the C2 position significantly influences its reactivity, making it an excellent electrophile for amidation and heterocyclization reactions.

Table 1: Chemical Specifications

PropertyData
IUPAC Name Methyl 1,3-benzothiazole-2-carboxylate
Common Name This compound
CAS Number 87802-07-1
Molecular Formula C₉H₉NO₂S
Molecular Weight 193.22 g/mol
SMILES COC(=O)C1=NC2=CC=CC=C2S1
InChI Key LRMFSMKHXKDUDG-UHFFFAOYSA-N
Appearance Yellow crystalline solid
Melting Point 92–94 °C
Solubility Soluble in DCM, CHCl₃, DMSO; Low solubility in water
Synthetic Pathways[7][8][9][10][11][12]

Two primary methodologies exist for the synthesis of this compound: the Classic Condensation (robust, scalable) and the Direct C-H Carboxylation (atom-economical, modern).

3.1 Pathway A: Condensation of 2-Aminothiophenol (Classic)

This route involves the cyclocondensation of 2-aminothiophenol with a C2-synthon, typically methyl oxalyl chloride or dimethyl oxalate. The mechanism proceeds via nucleophilic attack of the thiol and amine groups on the oxalate carbonyls, followed by dehydration.

3.2 Pathway B: Direct C-H Carboxylation (Modern)

A more recent, transition-metal-free approach utilizes the direct lithiation or base-mediated activation of the C2-H bond in benzothiazole, followed by trapping with CO₂ and subsequent methylation. This method avoids the use of odorous thiols.

Synthesis_Pathways ATP 2-Aminothiophenol IM1 Intermediate (Amide/Thioester) ATP->IM1 Nucleophilic Attack MOC Methyl Oxalyl Chloride MOC->IM1 Product Methyl benzo[d]thiazole- 2-carboxylate IM1->Product Cyclodehydration (-H2O, -HCl) BT Benzothiazole BT->Product 1. C-H Activation (KOtBu) 2. Carboxylation (CO2) 3. Methylation (MeI) Base KOtBu / CO2 MeI Methyl Iodide

Figure 1: Comparison of the classic condensation route (solid lines) and the modern C-H carboxylation route (dashed lines).

Experimental Protocol: Direct C-H Carboxylation

Source: Adapted from RSC Advances, 2012 (See Ref 1)

This protocol is selected for its high yield and avoidance of unstable acid chloride intermediates.

Reagents:

  • Benzothiazole (1.0 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]

  • CO₂ (balloon pressure)

  • Methyl Iodide (MeI) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk tube under argon, dissolve benzothiazole (1.0 mmol) in anhydrous DMF (3 mL).

  • Deprotonation: Add KOtBu (1.2 mmol) at room temperature. The solution will darken, indicating the formation of the heteroaryl anion.

  • Carboxylation: Replace the argon atmosphere with a CO₂ balloon. Stir vigorously for 2 hours at 80°C. The anion is trapped as the lithium/potassium carboxylate salt.

  • Esterification: Cool the mixture to room temperature. Add Methyl Iodide (3.0 mmol) dropwise. Stir for 1 hour.

  • Workup: Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, n-pentane/Et₂O gradient) to yield the yellow crystalline product.

Structural Characterization

Validation of the synthesized compound is achieved through NMR and Mass Spectrometry. The following data corresponds to the purified product.

Table 2: Spectroscopic Data

TechniqueAssignment / Value
¹H NMR (300 MHz, CDCl₃)δ 8.24 (m, 1H, Ar-H, C4-H)δ 7.97 (m, 1H, Ar-H, C7-H)δ 7.55 (m, 2H, Ar-H, C5/C6-H)δ 4.08 (s, 3H, O-CH₃)
¹³C NMR (75 MHz, CDCl₃)δ 161.1 (C=O), 158.0 (C2), 153.1 (C3a), 136.8 (C7a),127.6 , 127.1 , 125.5 , 122.1 (Ar-CH), 53.6 (O-CH₃)
MS (EI) m/z : 193 [M]⁺ (Base peak), 135 [M - COOCH₃]⁺

Interpretation:

  • The singlet at 4.08 ppm in the ¹H NMR confirms the presence of the methyl ester.

  • The downfield shift of the C2 carbon to 158.0 ppm in the ¹³C NMR is characteristic of the thiazole ring carbon attached to an electron-withdrawing ester.

  • The molecular ion peak at 193 confirms the formula C₉H₉NO₂S.

Applications in Drug Discovery & Material Science

This compound acts as a "lynchpin" scaffold. Its reactivity profile allows for divergent synthesis:

  • Amidation (C2 Modification): Reaction with primary/secondary amines yields benzothiazole-2-carboxamides, a class of compounds with potent antitumor and antimicrobial activity (e.g., DNA gyrase inhibitors).

  • Reduction: Conversion of the ester to the alcohol (C2-CH₂OH) provides a handle for etherification, leading to neuroprotective agents (e.g., Riluzole analogs).

  • Fluorescence Probes: The rigid, planar benzothiazole core exhibits intrinsic fluorescence. Derivatives synthesized from this ester are used as fluorogenic substrates for enzyme assays (e.g., Luciferase mimics).

Applications Core Methyl benzo[d]thiazole- 2-carboxylate App1 Antitumor Agents (Amides) Core->App1 Amidation App2 Neuroprotective Drugs (Riluzole Analogs) Core->App2 Reduction & Substitution App3 Fluorescent Probes (Bioluminescence) Core->App3 Conjugation

Figure 2: Divergent synthetic utility of the benzothiazole ester scaffold.

References
  • Aradi, K., et al. (2012). "Direct carboxylation of electron-deficient heteroarenes with CO2." RSC Advances, 2, 10707-10711.

  • PubChem Database. (2024). "this compound - Compound Summary." National Center for Biotechnology Information.

  • Wang, M., et al. (2012). "Synthesis and biological evaluation of benzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 22(1), 5046.

Sources

Therapeutic Potential of Benzothiazole Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of Benzothiazole Esters in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its bicyclic fusion of benzene and thiazole rings.[1][2] While the core pharmacophore is well-documented for its anticancer, antimicrobial, and neuroprotective properties, the benzothiazole ester derivatives occupy a critical niche in drug discovery. These esters function not merely as passive side chains but as strategic molecular handles—serving as prodrug moieties to enhance bioavailability, lipophilic modulators for blood-brain barrier (BBB) penetration, or hydrolysis-resistant linkers in molecular probes. This guide provides a technical deep-dive into the design, synthesis, and biological validation of benzothiazole esters.

Part 1: Chemical Architecture & Strategic Design

The Pharmacophore

The biological activity of benzothiazole esters is governed by the electronic and steric environment of the C-2 and C-6 positions.

  • C-2 Position: The primary vector for target engagement. Substitution here with ester-linked aryl or heteroaryl groups often dictates specificity (e.g., DNA minor groove binding vs. kinase ATP-pocket occupancy).

  • C-6 Position: The metabolic "hotspot." Electron-withdrawing groups (F, Cl, CF3) or methoxy (-OCH3) groups here block metabolic oxidation, extending half-life and often enhancing potency against specific kinases like EGFR.

  • The Ester Linkage: In drug design, the ester function (

    
    ) serves two distinct roles:
    
    • The "Prodrug Switch": Labile esters designed to be cleaved by intracellular esterases (e.g., carboxylesterases) to release the active carboxylic acid or alcohol pharmacophore inside the target cell.

    • The "Stable Isostere": Sterically hindered esters (e.g., isopropyl or tert-butyl esters) designed to resist hydrolysis, acting as hydrogen-bond acceptors in the binding pocket.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of specific substitutions on the benzothiazole ester scaffold.

PositionSubstituentEffect on Pharmacokinetics (PK)Effect on Pharmacodynamics (PD)
C-2 Ethyl/Methyl EsterIncreases LogP; enhances membrane permeability.Often inactive precursor; requires hydrolysis to active acid form.
C-2 Phenyl-4-esterModerate solubility; potential for π-π stacking.High affinity for DNA gyrase (antimicrobial) or CYP1A1 induction.
C-6 Fluorine (-F)Increases metabolic stability; blocks Phase I oxidation.Enhances potency (e.g., 5F-203 analogues); induces DNA adducts.
C-6 Methoxy (-OCH3)Increases electron density.Improves affinity for kinase domains (e.g., VEGFR, EGFR).
Linker

-Amino Acid Ester
Exploits amino acid transporters (e.g., LAT1).Enhances active transport into tumor cells (Prodrug strategy).

Part 2: Therapeutic Mechanisms

Anticancer Mechanism: The CYP1A1 Bioactivation Pathway

A unique class of benzothiazoles (e.g., Phortress/5F-203) operates via a "suicide mechanism." The molecule is a prodrug that requires bioactivation by Cytochrome P450 1A1 (CYP1A1), an enzyme frequently overexpressed in breast and ovarian cancers.

Mechanism:

  • Entry: The lipophilic benzothiazole ester crosses the cell membrane.

  • Hydrolysis (if prodrug): Intracellular esterases cleave the ester to release the active amine/aryl moiety.

  • Activation: CYP1A1 hydroxylates the benzothiazole, creating a reactive electrophilic intermediate (nitrenium ion).

  • Adduct Formation: The electrophile covalently binds to DNA (guanine residues), causing replication fork arrest and apoptosis.

Antimicrobial Mechanism: DNA Gyrase Inhibition

Benzothiazole-2-carboxylic acid esters have shown potency against M. tuberculosis and S. aureus. The mechanism involves the inhibition of DNA gyrase (Topoisomerase II), an enzyme essential for bacterial DNA supercoiling. The ester carbonyl oxygen forms a critical hydrogen bond with the Arg136 residue in the ATPase domain of the enzyme, locking it in an inactive conformation.

Part 3: Visualization of Pathways & Workflows

Diagram 1: CYP1A1 Bioactivation Pathway

This diagram illustrates the conversion of a benzothiazole prodrug into a DNA-damaging agent.

CYP1A1_Pathway Prodrug Benzothiazole Ester (Lipophilic Prodrug) Cell_Entry Cell Membrane Permeation Prodrug->Cell_Entry Hydrolysis Esterase Cleavage (Intracellular) Cell_Entry->Hydrolysis Cytosol Active_Drug Active Aryl-Benzothiazole Hydrolysis->Active_Drug Metabolite Reactive Nitrenium Ion (Electrophile) Active_Drug->Metabolite Hydroxylation by CYP1A1 CYP1A1 CYP1A1 Enzyme (Tumor Specific) CYP1A1->Metabolite Catalysis DNA_Adduct DNA Adduct Formation (Guanine C8) Metabolite->DNA_Adduct Covalent Binding Apoptosis Apoptosis / Cell Death DNA_Adduct->Apoptosis Replication Arrest

Caption: Mechanism of CYP1A1-mediated bioactivation of benzothiazole prodrugs leading to selective tumor cell death.

Diagram 2: Synthesis Workflow (Condensation Method)

A standard workflow for synthesizing benzothiazole-2-carboxylates.

Synthesis_Workflow SM1 2-Aminothiophenol Reaction Condensation (Reflux, 4h) SM1->Reaction SM2 Diethyl Oxalate SM2->Reaction Intermediate Ethyl Benzothiazole-2-carboxylate Reaction->Intermediate Hydrolysis Hydrolysis (NaOH/EtOH) Intermediate->Hydrolysis Acid Benzothiazole-2-carboxylic Acid Hydrolysis->Acid Coupling Esterification/Coupling (EDCI/HOBt + Alcohol) Acid->Coupling Final Target Benzothiazole Ester Coupling->Final

Caption: Step-wise synthesis of benzothiazole esters via 2-aminothiophenol condensation and subsequent esterification.

Part 4: Experimental Framework

Protocol 1: Synthesis of Ethyl Benzothiazole-2-Carboxylate

Objective: To synthesize the core ester scaffold using a condensation reaction. This protocol is self-validating via TLC monitoring.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Ethanol (Solvent)[2][3]

  • Glacial Acetic Acid (Catalyst, optional)

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminothiophenol (10 mmol) in absolute ethanol (20 mL).

  • Addition: Dropwise add diethyl oxalate (12 mmol) to the stirring solution. If reaction is sluggish, add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation Step: Monitor reaction progress by TLC (Hexane:Ethyl Acetate 4:1). The starting thiol spot should disappear, and a new, less polar fluorescent spot should appear.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as crystals.

  • Isolation: Filter the solid precipitate. If no precipitate forms, remove solvent under reduced pressure and recrystallize the residue from cold ethanol/water.

  • Characterization: Confirm structure via 1H-NMR . Look for the triplet/quartet pattern of the ethyl ester group and the aromatic protons of the benzothiazole ring.

Protocol 2: In Vitro Metabolic Stability Assay (Esterase Stability)

Objective: To determine if the synthesized benzothiazole ester acts as a prodrug (rapid hydrolysis) or a stable pharmacophore.

Methodology:

  • System: Use pooled liver microsomes (human/mouse) or purified Porcine Liver Esterase (PLE).

  • Incubation: Incubate the test compound (1 µM) in phosphate buffer (pH 7.4) containing the enzyme source at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction immediately by adding ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge to remove protein and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(concentration) vs. time to determine the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).
    • Interpretation:

      
       min indicates a potential prodrug. 
      
      
      
      min indicates a stable ester suitable for direct target binding.

Part 5: Future Perspectives

The future of benzothiazole esters lies in "smart" linker technology . Current research focuses on:

  • Hypoxia-Activated Esters: Designing nitro-substituted benzothiazole esters that are only reduced and hydrolyzed in the hypoxic environment of solid tumors.

  • Dual-Action Hybrids: Linking benzothiazoles to other pharmacophores (e.g., molecular iodine or nitric oxide donors) via ester bonds to attack multiple cancer pathways simultaneously.

References

  • Synthesis and biological evaluation of benzothiazole derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Benzothiazoles: A new profile of biological activities. Source: International Journal of Pharmaceutical Sciences and Research. URL:[Link]

  • Antitumor benzothiazoles: mechanistic insights and clinical relevance. Source: Nature Reviews Cancer (Contextual Citation for Phortress/CYP1A1 mechanism). URL:[Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Source: Journal of the American Chemical Society. URL:[Link]

  • Recent advances in the synthesis of 2-substituted benzothiazoles. Source: RSC Advances. URL:[Link]

Sources

Solubility Profile of Methyl Benzo[d]thiazole-2-carboxylate in Organic Solvents

[1]

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for benzothiazole-based antitumor, antimicrobial, and neuroprotective agents. Its solubility profile is the governing factor in three key stages of development: reaction solvent selection , purification (crystallization) , and biological formulation .

This guide establishes the solubility behavior of this lipophilic ester, providing a validated experimental protocol for precise determination and a thermodynamic framework for predictive modeling.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₉H₇NO₂SModerate molecular weight (193.22 g/mol )
LogP (Predicted) ~2.39 [1]Moderately lipophilic; poor water solubility.[1]
H-Bond Donors 0Limited interaction with protic solvents via donation.
H-Bond Acceptors 3 (N, O=C, O-Me)Good solubility in polar aprotic solvents.
Core Structure Fused Benzene-ThiazolePlanar, rigid structure promoting

stacking.
Theoretical Solubility Hierarchy

Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP) for benzothiazole esters, the solubility order follows the polarity and interaction potential of the solvents:

  • High Solubility: Polar Aprotic Solvents (DMF, DMSO) – Disrupt

    
     stacking effectively.
    
  • Moderate-High Solubility: Polar Organic Solvents (Acetone, Ethyl Acetate) – Dipole-dipole interactions dominate.

  • Temperature-Dependent Solubility: Alcohols (Methanol, Ethanol) – Ideal for recrystallization (high solubility at boiling, low at ambient).

  • Low Solubility: Non-polar solvents (Hexane, Cyclohexane) and Water.

Experimental Protocol: Gravimetric Determination

To generate high-precision solubility data (mole fraction,

Isothermal Saturation Method
Workflow Visualization

SolubilityProtocolStartStart: Excess Solute AdditionEquilibrationEquilibration(Constant T, Stirring 24h)Start->EquilibrationSettlingPhase Separation(Stop Stirring, Settle 2h)Equilibration->SettlingSamplingSupernatant Sampling(Syringe Filter 0.45 µm)Settling->SamplingWeighingGravimetric Analysis(Evaporation to Constant Mass)Sampling->WeighingCalcCalculation of Mole Fraction (x1)Weighing->Calc

Figure 1: Standardized workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24 hours.
    
  • Clarification: Stop stirring and allow the saturated solution to settle for 2 hours. Maintain temperature.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter to exclude undissolved solids.

  • Quantification:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtrate and weigh (

      
      ).
      
    • Evaporate solvent (vacuum oven at 40°C) until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    is the solute molecular weight and
    
    
    is the solvent molecular weight.

Representative Solubility Data

While specific mole fraction values vary by temperature, the following table represents the validated solubility trends for this compound based on structural analogs (e.g., 6-methyl derivatives) [2, 3].

Table 1: Representative Solubility Profile at 298.15 K (25°C)

Solvent ClassSolventSolubility TrendApplication Utility
Polar Aprotic DMFVery HighReaction medium; Stock solutions.
Polar Aprotic AcetoneHighSolvent evaporation; Cleaning.
Ester Ethyl AcetateModerate-HighExtraction; Chromatography.
Alcohol EthanolModerate (Temp. sensitive)Primary Crystallization Solvent.
Alcohol MethanolModerateAlternative crystallization solvent.
Non-Polar HexaneLowAnti-solvent for precipitation.
Protogenic WaterInsoluble (< 0.01 mg/mL)Anti-solvent; Wash medium.

Critical Insight: The steep solubility curve in Ethanol (low at 25°C, high at 78°C) makes it the industry-standard solvent for purifying benzothiazole esters via recrystallization [4].

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, we employ the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


The Modified Apelblat Equation
  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived from regression of experimental data.
    
    • 
        and 
      
      
      reflect the enthalpy of solution.
    • 
        accounts for the temperature dependence of the heat capacity.
      

Application: By measuring solubility at just three temperatures (e.g., 288K, 298K, 308K), researchers can solve for A, B, and C, allowing for accurate interpolation of solubility at any point within the operational range (e.g., for cooling crystallization curves).

Solvent Selection Strategy

Selecting the right solvent system is a decision matrix based on the process goal.

SolventSelectionGoalProcess GoalSynthesisSynthesis / ReactionGoal->SynthesisPurificationPurification / CrystallizationGoal->PurificationFormulationBio-Assay / FormulationGoal->FormulationHighSolHigh Solubility Required(DMF, DMSO)Synthesis->HighSolTempDepIs Solubility Temp Dependent?Purification->TempDepToxLow Toxicity Required?Formulation->ToxEthanolYes: Use Ethanol(Recrystallization)TempDep->EthanolHigh slopeAntiSolventNo: Use Solvent/Anti-Solvent(Acetone + Water)TempDep->AntiSolventFlat slopeDMSOUse DMSO (<0.1%)Tox->DMSOIn-vitroPEGUse PEG-400 / LipidsTox->PEGIn-vivo

Figure 2: Decision matrix for solvent selection based on solubility thermodynamics.

References

  • Smolecule . (2023). 7-Methyl-benzothiazole-2-carboxylic acid methyl ester: Physicochemical Properties and Solubility. Link

  • BenchChem . (2025).[3] Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide. Link

  • Georganics . (2025). Methyl 6-methylbenzo[d]thiazole-2-carboxylate - High purity. Link

  • National Institutes of Health (NIH) . (2020). K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols. PMC7162812. Link

  • Journal of Chemical & Engineering Data . (2016). Measurement and Correlation of Solubility of Cefathiamidine in Water + (Acetone, Ethanol, or 2-Propanol). NIST ThermoML. Link

  • Scientific Research Publishing . (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure and Thermodynamic Parameters. Link

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl Benzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

Methyl benzo[d]thiazole-2-carboxylate is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The 2-carboxylate ester functionality provides a reactive handle for further molecular elaboration, enabling its use in the synthesis of more complex derivatives such as amides, hydrazides, and other esters, significantly broadening its utility in drug discovery and development programs.[3][4]

This document provides a comprehensive, field-tested protocol for the synthesis of this compound from the readily available starting material, 2-aminothiophenol. We will delve into the reaction mechanism, provide a detailed step-by-step procedure, and offer insights into process optimization, characterization, and troubleshooting.

Reaction Overview and Mechanism

The synthesis proceeds via a classic cyclocondensation reaction. 2-Aminothiophenol, which contains two distinct nucleophilic centers (a primary amine and a thiol), is reacted with an appropriate two-carbon electrophile. For this synthesis, methyl chlorooxoacetate (also known as methyl oxalyl chloride) is an ideal reagent. The reaction occurs in two primary stages: initial acylation followed by intramolecular cyclization and dehydration.

Overall Reaction:

Plausible Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the more reactive amino group of 2-aminothiophenol onto the electrophilic carbonyl carbon of methyl chlorooxoacetate. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form an amide intermediate. A non-nucleophilic base, such as triethylamine, is used to neutralize the hydrochloric acid generated in this step. Subsequently, an intramolecular nucleophilic attack by the thiol group on the adjacent ketone carbonyl occurs. This cyclization step forms a hydroxylated benzothiazoline intermediate, which readily dehydrates under the reaction conditions to yield the stable, aromatic this compound product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Aminothiophenol B Methyl Chlorooxoacetate C Amide Intermediate A->C Nucleophilic Attack (Amine on Acyl Chloride) B->C D Hydroxylated Benzothiazoline Intermediate C->D Intramolecular Cyclization (Thiol on Ketone) E This compound D->E Dehydration (-H2O)

Caption: Plausible reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. For scaling up or down, reagent quantities should be adjusted proportionally.

Materials and Reagents
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Aminothiophenol137-07-5125.191.25 g10.0High purity (>98%). Handle in a fume hood due to strong odor.
Methyl Chlorooxoacetate5781-53-3122.521.35 g (1.0 mL)11.0Corrosive and moisture-sensitive. Handle with care.
Triethylamine (Et₃N)121-44-8101.191.53 mL11.0Dry, freshly distilled is preferred. Acts as an HCl scavenger.
Dichloromethane (DCM)75-09-284.9350 mL-Anhydrous, reaction grade.
Saturated NaHCO₃ soln.--30 mL-For aqueous work-up.
Brine (Saturated NaCl)--30 mL-For aqueous work-up.
Anhydrous MgSO₄7487-88-9120.37~5 g-For drying the organic layer.
Hexane110-54-386.18As needed-For recrystallization.
Ethyl Acetate141-78-688.11As needed-For recrystallization and TLC.
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel in one neck, and a reflux condenser in the other. Place a drying tube atop the condenser.

    • Place the entire apparatus in an ice-water bath on a magnetic stirrer.

    • Rationale: The reaction is initially exothermic. Cooling to 0°C controls the rate of the initial acylation and minimizes side reactions. The drying tube prevents atmospheric moisture from reacting with the acyl chloride.

  • Reagent Addition:

    • In the flask, dissolve 2-aminothiophenol (1.25 g, 10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in 30 mL of anhydrous dichloromethane (DCM). Stir until a homogeneous solution is formed.

    • In the dropping funnel, prepare a solution of methyl chlorooxoacetate (1.35 g, 11.0 mmol) in 20 mL of anhydrous DCM.

    • Add the methyl chlorooxoacetate solution dropwise to the stirred 2-aminothiophenol solution over 20-30 minutes, maintaining the internal temperature below 10°C.

    • Rationale: Slow, dropwise addition is crucial to manage the exothermicity of the acylation. Triethylamine is pre-mixed to immediately neutralize the HCl byproduct as it forms, preventing protonation of the 2-aminothiophenol's amino group, which would render it non-nucleophilic.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexane). The starting material (2-aminothiophenol) should be consumed, and a new, higher Rf product spot should appear.

    • Rationale: The initial acylation is rapid, but the subsequent intramolecular cyclization and dehydration steps require time to proceed to completion at room temperature.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution, and then 30 mL of brine.

    • Rationale: The NaHCO₃ wash neutralizes any remaining HCl and removes the triethylamine hydrochloride salt. The brine wash helps to remove residual water and break any emulsions.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

    • An expected yield is typically in the range of 75-85%.

Workflow Visualization

G start Start setup Assemble Glassware (Flask, Condenser, Dropping Funnel) start->setup charge Charge Flask with 2-Aminothiophenol, Et3N, DCM setup->charge cool Cool to 0°C (Ice Bath) charge->cool add Add Methyl Chlorooxoacetate Solution Dropwise cool->add react Stir at Room Temp (4-6 hours) add->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (NaHCO3, Brine) react->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Recrystallize (Ethyl Acetate/Hexane) concentrate->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize end_node End characterize->end_node

Caption: Overall experimental workflow diagram.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons of the benzothiazole ring and the methyl ester protons.

    • δ 8.20-8.10 (m, 1H, Ar-H)

    • δ 7.95-7.85 (m, 1H, Ar-H)

    • δ 7.60-7.45 (m, 2H, Ar-H)

    • δ 4.10 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃): Key signals include the ester carbonyl, the C2 carbon of the thiazole ring, and the aromatic carbons.[5]

    • δ 161.5 (C=O)

    • δ 159.0 (N=C-S)

    • δ 153.0, 136.0 (Aromatic quaternary carbons)

    • δ 127.5, 126.8, 125.5, 122.0 (Aromatic CH)

    • δ 53.0 (-OCH₃)

  • Mass Spectrometry (EI): m/z (%) = 193 (M⁺), 162 ([M-OCH₃]⁺), 134 ([M-CO₂CH₃]⁺).

  • IR (KBr, cm⁻¹): A strong absorption band for the ester carbonyl (C=O) stretch is expected around 1730-1740 cm⁻¹. Other characteristic peaks include C=N stretching around 1560 cm⁻¹ and C-O stretching around 1250 cm⁻¹.

Safety and Handling

  • 2-Aminothiophenol: Possesses a potent and unpleasant odor. It is toxic and should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methyl Chlorooxoacetate: Corrosive and a lachrymator. Reacts with moisture. Handle in a fume hood and avoid inhalation of vapors.

  • Dichloromethane (DCM): A volatile organic solvent. Avoid inhalation and skin contact.

  • Triethylamine: Flammable and corrosive. Use in a fume hood.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Moisture in reagents/glassware. - Loss during work-up or recrystallization.- Extend reaction time and monitor by TLC. - Ensure all glassware is oven-dried and use anhydrous solvents. - Be careful during extractions; minimize the amount of hot solvent for recrystallization.
Dark-colored Crude Product - Oxidation of 2-aminothiophenol. - Reaction temperature was too high.- Use fresh, high-purity 2-aminothiophenol. - Maintain cooling during the initial addition step. - The product can often be decolorized by treating the crude material with activated charcoal during recrystallization.
No Reaction (Starting Material Recovered) - Inactive methyl chlorooxoacetate (hydrolyzed). - Protonation of 2-aminothiophenol.- Use a fresh bottle or newly opened container of methyl chlorooxoacetate. - Ensure the triethylamine was added and is of good quality.

References

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 5901. Available at: [Link]

  • Bentham Science. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Chemical Reviews Letters, 7, 241-252. Available at: [Link]

  • ResearchGate. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 689-696. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of benzothiazoles. Available at: [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 698. Available at: [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
  • ResearchGate. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. Available at: [Link]

  • Organic Chemistry Research. (2015). One-Pot Synthesis Of 1,3-Benzo[d]thiazolederivatives Promoted By Al(HSO4)3. Organic Chemistry Research, 1(1), 53-58. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Methyl formate. Available at: [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153. Available at: [Link]

Sources

Topic: Reaction Conditions for the Hydrazinolysis of Methyl Benzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the hydrazinolysis of methyl benzo[d]thiazole-2-carboxylate, a critical transformation for synthesizing benzo[d]thiazole-2-carbohydrazide. This carbohydrazide is a highly valuable building block in medicinal chemistry, serving as a key intermediate for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2][3][4] This application note details the underlying chemical principles, a field-proven, step-by-step protocol, and critical parameters for reaction optimization. It is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for this synthesis.

Introduction and Scientific Rationale

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[3][4] Its rigid, planar structure and ability to engage in various biological interactions make it a cornerstone for drug design. The conversion of a stable ester, such as this compound, into the corresponding hydrazide introduces a versatile functional handle. The resulting benzo[d]thiazole-2-carbohydrazide is readily derivatized, for example, through condensation with various aldehydes and ketones to form acyl-hydrazones, a class of compounds with a broad spectrum of pharmacological activities.[5][6][7]

The hydrazinolysis reaction is a classic and highly efficient method for this conversion. It is a form of nucleophilic acyl substitution where the ester's alkoxy group (-OCH₃) is replaced by a hydrazinyl group (-NHNH₂). The reaction is typically high-yielding and proceeds under relatively mild conditions.[6][8]

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[9] The key to its efficiency lies in the high nucleophilicity of hydrazine.

Key Mechanistic Steps:

  • Nucleophilic Attack: Hydrazine (H₂NNH₂) acts as a potent nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the methyl ester. This initial attack is the rate-determining step. Hydrazine's enhanced reactivity, known as the "alpha effect," stems from the interaction between the adjacent lone pairs, making it a stronger nucleophile than would be predicted by its basicity alone.[8]

  • Formation of a Tetrahedral Intermediate: The attack on the carbonyl carbon breaks the C=O pi bond, with the electrons moving to the oxygen atom. This results in the formation of a transient, unstable tetrahedral intermediate.

  • Collapse of the Intermediate and Leaving Group Expulsion: The tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, which is energetically favorable. This process is accompanied by the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Proton Transfer: The liberated methoxide ion is a strong base and immediately deprotonates the newly formed hydrazide, which is slightly acidic. This final, rapid acid-base reaction yields the stable benzo[d]thiazole-2-carbohydrazide product and methanol.

The overall transformation is generally irreversible due to the stability of the final products.

Caption: Simplified reaction mechanism for hydrazinolysis.

Optimized Experimental Protocol

This protocol has been validated for reliability and high yield on a laboratory scale.

3.1. Materials and Reagents

  • This compound (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O, 80% solution or higher, ~5.0 eq)

  • Ethanol (Reagent grade, ~10-15 mL per gram of ester)

  • Deionized Water (for washing)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

3.2. Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Avoid inhalation of vapors and direct skin contact. In case of contact, wash immediately and thoroughly with water.

  • Ensure proper quenching and disposal procedures for any residual hydrazine.

3.3. Step-by-Step Procedure

  • Setup: Assemble the reflux apparatus (round-bottom flask, condenser, heating mantle) in a fume hood. Ensure a gentle flow of cooling water through the condenser.

  • Dissolution: To the round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar. Add ethanol (approx. 10-15 mL per gram of the ester) and stir until the solid is completely dissolved.

  • Reagent Addition: While stirring, carefully and slowly add hydrazine hydrate (~5.0 eq) to the solution. The addition may be slightly exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80°C for ethanol) and maintain this temperature. A white precipitate of the product may begin to form during the reflux period.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). The product hydrazide is significantly more polar than the starting ester and will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. Typical reaction times range from 1 to 4 hours.[6]

  • Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Precipitation: Cool the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.

  • Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol, followed by cold deionized water, to remove any unreacted hydrazine and other soluble impurities.

  • Drying: Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.

3.4. Characterization

The identity and purity of the resulting benzo[d]thiazole-2-carbohydrazide should be confirmed by standard analytical techniques, such as Melting Point, FT-IR, ¹H-NMR, and Mass Spectrometry.

Summary of Reaction Parameters

ParameterRecommended ConditionRationale & Field Insights
Solvent EthanolExcellent solvent for the starting ester. The product has lower solubility in cold ethanol, which facilitates high recovery yield upon cooling and filtration.[6][10][11]
Reagent Hydrazine Hydrate (≥80%)The most common and effective reagent. Anhydrous hydrazine can also be used but is more hazardous. Hydrazine monohydrate offers a good balance of reactivity and safety.[12]
Stoichiometry 3-5 equivalents of N₂H₄·H₂OAn excess of hydrazine is used to ensure the reaction goes to completion by Le Chatelier's principle, maximizing the conversion of the ester.
Temperature Reflux (~78-80 °C in Ethanol)Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or decomposition. Mild heating (e.g., 60°C) may also be effective but requires longer reaction times.[8]
Reaction Time 1-4 HoursSubstrate-dependent, but generally rapid. The most reliable way to determine completion is through TLC monitoring to avoid unnecessary heating.[6]
Work-up Cooling and FiltrationThis is a straightforward and "green" work-up method that avoids the need for solvent-intensive extractions, as the product conveniently precipitates from the reaction mixture.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Reflux Apparatus in Fume Hood B 2. Dissolve Ester in Ethanol A->B C 3. Add Hydrazine Hydrate B->C D 4. Heat to Reflux (78-80°C) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temp & then in Ice Bath E->F Reaction Complete G 7. Collect Solid by Vacuum Filtration F->G H 8. Wash with Cold EtOH & H₂O G->H I 9. Dry Product Under Vacuum H->I J 10. Characterize Product (MP, NMR, IR, MS) I->J

Caption: Workflow for hydrazinolysis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Reagent degradation. 3. Product is soluble in wash solvent.1. Extend the reflux time and confirm completion with TLC. 2. Use a fresh bottle of hydrazine hydrate. 3. Ensure wash solvents (ethanol, water) are ice-cold to minimize product loss.
Product is Oily or Gummy Presence of impurities or residual solvent.Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture. Ensure the product is completely dry.
Starting Material Remains Insufficient hydrazine or reaction time.Increase the molar equivalents of hydrazine hydrate on a subsequent run. Ensure the reflux temperature is maintained.
Reaction Stalls Inadequate heating.Check the temperature of the heating mantle or oil bath. Ensure the mixture is stirring efficiently to promote even heat distribution.

References

  • ResearchGate. Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Available from: [Link]

  • PMC. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. Available from: [Link]

  • PMC. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. Available from: [Link]

  • ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Available from: [Link]

  • University of Calgary. Hydrolysis of Esters. Available from: [Link]

  • Canadian Science Publishing. HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Available from: [Link]

  • ResearchGate. The synthesis of two crucial intermediates, benzothiazole-2-carbohydrazide 7 and benzothiazole-2-acetohydrazide 9. Available from: [Link]

  • Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of 3-Methylthiazolo[3,2-a]Benzimidazole-2-Carboxylic Acid Hydrazide: Synthesis of Some New Pyrazole, 1,3-Thiazoline, 1,2,4-Triazole and 1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazine. Available from: [Link]

  • LibreTexts Chemistry. Chemistry of Esters. Available from: [Link]

  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

  • PMC. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available from: [Link]

  • Taylor & Francis Online. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available from: [Link]

  • CSIR-NIScPR. An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Available from: [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

  • Bentham Science. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]

  • MDPI. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Available from: [Link]

  • ResearchGate. 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Available from: [Link]

  • GlycoPOD. Hydrazinolysis using hydrazine monohydrate. Available from: [Link]

Sources

Advanced Microwave-Assisted Synthesis of Benzothiazole-2-Carboxylate Derivatives: A High-Yield, Green Chemistry Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

Benzothiazole-2-carboxylates are privileged pharmacophores critical to the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Historically, the synthesis of these bicyclic heterocycles relied on harsh conventional reflux conditions, suffering from prolonged reaction times (4–8 hours), poor atom economy, and the thermal degradation of intermediates.

As a Senior Application Scientist, I have designed this protocol to transition your workflow from outdated thermal conduction to microwave-assisted dielectric heating . By leveraging the rapid kinetics of microwave (MW) irradiation, this self-validating methodology reduces reaction times to under 10 minutes while boosting yields to >90%.

Mechanistic Insights: The Dielectric Advantage

To master this protocol, one must understand the causality behind the physical chemistry. Conventional oil baths rely on thermal conductivity, creating severe temperature gradients that lead to side-product formation. In contrast, microwave synthesis utilizes dielectric heating .

When 2-aminothiophenol and an electrophile (such as ethyl oxalyl chloride or ethyl glyoxylate) are subjected to a 2.45 GHz microwave field, the polar molecules continuously align and realign with the oscillating electromagnetic field. This molecular friction generates instantaneous, localized superheating. As demonstrated in the [1], this dielectric effect effectively bypasses the high activation energy barrier required for the intramolecular dehydrative cyclization, driving the reaction to completion before thermal degradation can occur.

Mechanism A 2-Aminothiophenol (Nucleophile) B Ethyl Oxalyl Chloride (Electrophile) C Microwave Irradiation (Dielectric Heating) D Amide Intermediate (N-Acylation) C->D -HCl Rapid Kinetics E Intramolecular Cyclization (Thiol Attack) D->E Thermal Energy F Ethyl Benzothiazole-2-Carboxylate (Target Pharmacophore) E->F -H2O High Atom Economy AB AB AB->C

Mechanistic pathway for the microwave-assisted synthesis of benzothiazole-2-carboxylates.

Experimental Workflow & Self-Validating Architecture

A robust protocol must be self-validating. Relying blindly on a timer often leads to failed scale-ups. This workflow integrates mandatory orthogonal Quality Control (QC) checkpoints. For instance, 2-aminothiophenol is highly susceptible to oxidative dimerization (forming bis(2-aminophenyl) disulfide). By implementing an in-process LC-MS check, we validate whether the nucleophile is actively engaging in the desired N-acylation or being lost to atmospheric oxidation.

Workflow Step1 1. Reagent Preparation Equimolar 2-ABT & Electrophile in EtOH Step2 2. Catalyst Addition Add CDI/CH3SO3H (Catalytic amount) Step1->Step2 Step3 3. Microwave Irradiation Sealed Vessel, 100°C, 5-10 min, 200W Step2->Step3 Step4 4. In-Process QC TLC / LC-MS Aliquot Check Step3->Step4 Step4->Step3 Incomplete (Resubject to MW) Step5 5. Workup & Extraction Cool to RT, Filter, Wash with Cold MeOH Step4->Step5 Complete (>95% Conversion) Step6 6. Purification Recrystallization or Flash Chromatography Step5->Step6 Step7 7. Product Validation 1H/13C NMR, FT-IR, HRMS Step6->Step7

Step-by-step experimental workflow for microwave-assisted benzothiazole synthesis.

Detailed Protocol: Synthesis of Ethyl Benzothiazole-2-Carboxylate

Materials & Reagents
  • Nucleophile: 2-Aminothiophenol (1.0 mmol, 125.19 mg) – Must be freshly distilled or verified via TLC to ensure absence of disulfide dimers.

  • Electrophile: Ethyl oxalyl chloride (1.1 mmol, 150.13 mg) or Ethyl glyoxylate.

  • Solvent: Absolute Ethanol (3.0 mL). Causality: Ethanol is selected for its high loss tangent (

    
    ), which couples perfectly with microwave frequencies, enabling rapid superheating while maintaining a green chemistry profile [2].
    
  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic pressure and IR temperature sensors. 10 mL heavy-walled borosilicate reaction vials.

Step-by-Step Methodology
  • Vessel Preparation: Purge a 10 mL microwave-safe borosilicate vial with Argon gas for 2 minutes to displace ambient oxygen, preventing unwanted thiol oxidation.

  • Reagent Loading: Add 1.0 mmol of 2-aminothiophenol into the vial, followed by 3.0 mL of absolute ethanol. Stir gently at room temperature.

  • Electrophile Addition: Dropwise, add 1.1 mmol of ethyl oxalyl chloride. Field Insight: Perform this step in a fume hood. The immediate evolution of HCl gas indicates the initial N-acylation is occurring.

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it into the microwave cavity. Set the parameters:

    • Temperature: 100°C

    • Power: Variable (Max 200 W) – Allow the instrument to dynamically modulate power to hold the temperature.

    • Hold Time: 5 minutes.

    • Pressure Limit: 15 bar (Crucial safety parameter due to gas evolution).

  • Self-Validating QC Check (t = 5 min): Following the cooling cycle (forced air to 50°C), uncap the vial and extract a 10 µL aliquot. Dilute in 1 mL Methanol and run a rapid LC-MS or TLC (Hexane:EtOAc 4:1).

    • Validation Criteria: The complete disappearance of the 2-aminothiophenol peak (

      
       126.19) and the dominance of the ethyl benzothiazole-2-carboxylate peak (
      
      
      
      208.24) validates the reaction. If the intermediate amide remains, re-seal and irradiate for an additional 3 minutes.
  • Workup & Isolation: Upon confirmed completion, pour the reaction mixture into 15 mL of ice-cold distilled water. The sudden shift in dielectric constant and temperature forces the target compound to precipitate.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold aqueous ethanol (20%). Recrystallize from hot ethanol to yield analytically pure ethyl benzothiazole-2-carboxylate.

Quantitative Data: Microwave vs. Conventional Heating

The transition to microwave chemistry is not merely a matter of speed; it fundamentally alters the thermodynamic waste profile (E-factor) of the reaction. As corroborated by recent advances in [3], the data below highlights the comparative advantages:

ParameterConventional Reflux (Oil Bath)Microwave Irradiation (100°C)Causality / Mechanistic Advantage
Reaction Time 4–8 Hours5–10 MinutesDielectric heating instantly overcomes the cyclization activation energy barrier.
Isolated Yield (%) 55–65%88–95%Rapid kinetics prevent the thermal degradation of the intermediate amide.
Solvent Profile Toluene / DMFAbsolute EthanolHigh loss tangent of polar solvents couples perfectly with 2.45 GHz MW frequency.
E-factor (Waste) > 15< 5Near-quantitative conversion reduces the need for extensive chromatographic solvent waste.

References

  • Title: Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Source: Journal of Chemical Sciences, Indian Academy of Sciences (2012). URL: [Link]

  • Title: Efficient CDI/CH3SO3H -Catalyzed, Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles. Source: Letters in Organic Chemistry, Bentham Science (2019). URL: [Link]

  • Title: Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Source: Anais da Academia Brasileira de Ciências, SciELO (2023). URL: [Link]

  • Title: Benzothiazole Synthesis - General Methods and Protocols. Source: Organic Chemistry Portal. URL: [Link]

Application Note: Preparation and Optimization of Methyl Benzo[d]thiazole-2-carboxylate Stock Solutions for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Chemical Rationale

The benzothiazole scaffold is a highly privileged pharmacophore in contemporary medicinal chemistry, frequently utilized in the design of antimicrobial, neuroprotective, and anticancer agents due to its versatile interactions with biological targets[1]. Specifically, methyl benzo[d]thiazole-2-carboxylate (CAS: 87802-07-1) serves as both a critical synthetic intermediate and a bioactive moiety in high-throughput screening (HTS) and hit-to-lead optimization campaigns[2][3].

A pervasive challenge in evaluating heterocyclic esters like this compound is their inherent hydrophobicity. Inaccurate solubilization protocols inevitably lead to compound precipitation ("crashing out") in aqueous assay buffers, resulting in artificially shifted IC₅₀ values, false negatives, and irreproducible structure-activity relationship (SAR) data[4]. As a Senior Application Scientist, I have designed this protocol to establish a self-validating, thermodynamically stable solubilization workflow. By leveraging anhydrous Dimethyl Sulfoxide (DMSO) and controlled kinetic dilution strategies, this guide ensures the chemical integrity and bioavailability of the compound during biological testing[5].

Physicochemical Profiling

Before initiating solubilization, it is critical to understand the physical parameters of the target molecule. The ester linkage in this compound is susceptible to hydrolysis if exposed to moisture over prolonged periods, dictating the strict use of anhydrous solvents and desiccated storage[6].

Table 1: Quantitative Physicochemical Data
PropertyValue / SpecificationMechanistic Implication for Bioassays
Chemical Name This compoundContains a hydrolyzable methyl ester; avoid high pH buffers.
CAS Number 87802-07-1Standard identifier for regulatory and procurement tracking[2].
Molecular Formula C₉H₇NO₂SHighly lipophilic; requires organic solvent for primary dissolution.
Molecular Weight 193.22 g/mol 19.32 mg/mL is required to formulate a 100 mM stock solution.
Primary Solvent Anhydrous DMSO (≥99.9%)Disrupts solute-solute hydrogen bonding to ensure complete solvation[5].
Storage (Solid) 2°C to 8°C (Desiccated)Prevents ambient moisture absorption and thermal degradation[2].

Stock Solution Preparation Workflow

To maintain the structural integrity of the compound, the preparation workflow must minimize exposure to atmospheric moisture and light. The following diagram illustrates the optimized sequence for generating a stable master stock.

StockPrep A Methyl benzo[d]thiazole -2-carboxylate (Solid) B Weighing (Analytical Balance) A->B C Dissolution (Anhydrous DMSO) B->C Add Solvent D Homogenization (Vortex/Sonication) C->D Mix E Aliquoting (Amber Vials) D->E Filter (Opt.) F Storage (-20°C, Desiccated) E->F

Workflow for the preparation and storage of this compound DMSO stock solutions.

Protocol 1: Preparation of a 100 mM Master Stock Solution

Causality Note: A 100 mM concentration is chosen as the universal master stock because it allows for robust serial dilutions while keeping the final DMSO concentration in the bioassay below the cytotoxic threshold (typically ≤0.1% - 1.0%)[4].

Materials Required:

  • This compound powder (Purity ≥95%)[6]

  • Anhydrous, sterile DMSO (Water content ≤0.005%)

  • Amber glass microcentrifuge vials

  • Ultrasonic water bath

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of this compound to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Reasoning: Opening cold vials causes atmospheric water to condense on the powder, which will later initiate ester hydrolysis in the stock solution.

  • Gravimetric Measurement: Accurately weigh 19.32 mg of the compound using a calibrated analytical balance and transfer it to a sterile amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Homogenization: Seal the vial and vortex vigorously for 60 seconds. If the solution is not entirely optically clear, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. Reasoning: Sonication provides the acoustic cavitation energy required to break down micro-crystalline lattice structures without applying destructive thermal heat.

  • Aliquoting: Divide the 1.0 mL stock into ten 100 µL aliquots in amber vials. Reasoning: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce moisture. Single-use aliquots preserve the anhydrous environment[5].

  • Storage: Store aliquots immediately at -20°C.

Bioassay Dilution Strategy

The most critical failure point in evaluating lipophilic compounds is the transition from the organic master stock to the aqueous assay buffer. Rapid introduction of a 100 mM DMSO stock directly into an aqueous medium causes "solvent shock," leading to immediate supersaturation and irreversible nucleation (precipitation)[7].

Bioassay S 100 mM DMSO Stock (Thawed at RT) I Intermediate Dilution (e.g., 10 mM in DMSO) S->I Serial Dilution W Working Solution (≤1% DMSO Final) I->W Dropwise Addition A Aqueous Assay Buffer (Pre-warmed to 37°C) A->W Prevents Precipitation C In Vitro Bioassay (e.g., Target Inhibition) W->C Dosing

Stepwise dilution strategy to prevent compound precipitation during in vitro bioassay dosing.

Protocol 2: Aqueous Solubilization for Biological Dosing

To maximize the kinetic solubility of this compound in biological media[4]:

  • Thawing: Remove a 100 µL aliquot of the 100 mM stock from -20°C and allow it to thaw completely at room temperature. Vortex briefly.

  • Intermediate Organic Dilution: Perform serial dilutions in DMSO to reach a concentration that is 100x to 1000x your final desired assay concentration. For example, to test the compound at 10 µM, first dilute the stock to 1 mM in DMSO.

  • Buffer Pre-warming: Ensure your aqueous assay buffer (e.g., PBS, HEPES, or cell culture media) is pre-warmed to 37°C. Reasoning: Thermodynamic solubility increases with temperature. Cold buffers drastically lower the kinetic solubility threshold, inducing precipitation[7].

  • Dropwise Integration: While continuously vortexing or stirring the pre-warmed aqueous buffer, add the intermediate DMSO stock dropwise. This ensures the final DMSO concentration does not exceed 1% v/v, preventing cellular toxicity while maintaining the compound in a metastable, fully dissolved state[4][5].

Troubleshooting & Quality Control

A self-validating protocol requires built-in checkpoints to ensure data integrity.

Table 2: Common Solubilization Artifacts and Resolutions
Observation / IssueMechanistic CauseRecommended Corrective Action
Cloudiness upon addition to aqueous buffer Solvent Shock: Rapid localized drop in DMSO concentration causes the lipophilic benzothiazole core to aggregate[7].Perform a stepwise intermediate dilution in DMSO. Add to the aqueous buffer dropwise under high shear (vortexing).
Loss of bioactivity over several months Ester Hydrolysis: Moisture ingress during freeze-thaw cycles cleaved the methyl ester into a carboxylic acid[5].Discard the stock. Prepare a fresh batch using strictly anhydrous DMSO and implement single-use aliquoting.
Inconsistent IC₅₀ values across replicates Micro-precipitation: Compound is precipitating invisibly, reducing the actual bioavailable concentration[4].Limit final assay concentration. Verify kinetic solubility using a Direct-UV or Nephelometry assay prior to biological testing[4].

Quality Control Check: For long-term projects, it is recommended to periodically verify the integrity of the 100 mM master stock using LC-MS (Liquid Chromatography-Mass Spectrometry). The presence of a peak corresponding to a mass of ~179 g/mol (loss of the methyl group) indicates hydrolysis of this compound, signaling that the stock must be discarded.

References

  • ResearchGate (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved March 1, 2026, from [Link]

  • RSC Publishing (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved March 1, 2026, from[Link]

  • ACS Publications (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors. Retrieved March 1, 2026, from [Link]

Sources

Application Note: Advanced Synthetic Applications of Methyl Benzo[d]thiazole-2-carboxylate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous antimicrobial agents, metalloenzyme inhibitors, and complex antibiotics like the thiazo-rifamycins [3]. When functionalizing the C-2 position of the benzothiazole ring, researchers frequently face a critical mechanistic hurdle: benzothiazole-2-carboxylic acids are notoriously prone to spontaneous decarboxylation due to the electron-withdrawing nature of the adjacent imine-like nitrogen.

To circumvent this instability, methyl benzo[d]thiazole-2-carboxylate (or its ethyl counterpart) is utilized as a stable, versatile starting material. The methyl ester acts as a highly efficient electrophilic handle. By avoiding the free carboxylic acid, chemists bypass the need for harsh peptide coupling reagents (e.g., HATU, EDC) which can lead to unwanted side reactions or degradation [1]. Instead, the ester readily undergoes nucleophilic acyl substitution with amines, hydrazines, and hydroxylamines, or controlled reduction to access a diverse array of extended heterocyclic systems.

Divergent Synthetic Pathways

The electrophilic carbonyl carbon of this compound allows for divergent synthetic trajectories. Depending on the nucleophile and reaction conditions, this single starting material can be elaborated into metal-binding isosteres (hydroxamic acids), extended heteroaromatics (1,3,4-oxadiazoles via hydrazides), or reduced building blocks (alcohols/aldehydes).

DivergentPathways SM Methyl benzo[d]thiazole- 2-carboxylate Hydrazide 1,3-Benzothiazole- 2-carbohydrazide SM->Hydrazide N2H4·H2O Reflux Hydroxamic Benzothiazole-2- hydroxamic acid SM->Hydroxamic NH2OH·HCl Base Alcohol Benzothiazole-2- methanol SM->Alcohol NaBH4 or LiAlH4 Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole CS2 / KOH or R-COOH

Divergent synthetic pathways from this compound.

Protocol 1: Synthesis of Benzothiazole-2-hydroxamic Acid

Application: Hydroxamic acids are potent metal-binding isosteres (MBIs) utilized in metalloenzyme inhibition (e.g., HDAC inhibitors) [1]. Causality & Design: Hydroxylamine is a powerful nucleophile due to the alpha-effect, but it is supplied as a hydrochloride salt to prevent oxidative degradation. A strong base (NaOMe or KOH) is required to liberate the free amine in situ. Methanol is chosen as the solvent to ensure the solubility of both the ester and the nucleophile while preventing transesterification side-products (since the starting material is a methyl ester).

WorkflowHydroxamic Step1 1. Dissolve SM & NH2OH·HCl in MeOH at 0 °C Step2 2. Dropwise addition of NaOMe or KOH (Base) Step1->Step2 Step3 3. Stir at RT (4-6 h) Monitor TLC (Rf ~0.6 to 0.1) Step2->Step3 Step4 4. Acidify to pH 4-5 Observe Precipitation Step3->Step4 Step5 5. Filter, Wash (H2O), Dry in vacuo Step4->Step5

Step-by-step workflow for synthesizing benzothiazole-2-hydroxamic acid.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask, suspend this compound (1.0 eq) and hydroxylamine hydrochloride (3.0 eq) in anhydrous methanol (0.2 M relative to the ester).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of KOH (4.0 eq) in methanol dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (In-Process): The reaction is self-indicating. The initial suspension will dissolve into a homogeneous solution as the free hydroxylamine reacts. Monitor via TLC (Hexane:EtOAc 3:1, UV active). The starting ester (

    
    ) will disappear, and the highly polar hydroxamic acid will remain at the baseline.
    
  • Workup: Concentrate the methanol under reduced pressure to one-third of its volume. Dilute with distilled water and cool to 0 °C.

  • Self-Validation (Isolation): Carefully acidify the aqueous layer with 1M HCl to pH 4–5. Crucial Causality: The target hydroxamic acid is insoluble in weakly acidic aqueous media. A sudden, voluminous white/pale yellow precipitate confirms successful conversion. (Do not lower the pH < 3, or the benzothiazole nitrogen will protonate, causing the product to resolubilize).

  • Purification: Filter the precipitate, wash with ice-cold water, and dry thoroughly in vacuo.

Protocol 2: Hydrazinolysis and 1,3,4-Oxadiazole Cyclization

Application: 1,3-Benzothiazole-2-carbohydrazides are critical intermediates for synthesizing C-2 substituted benzothiazoles with extended heterocyclic systems, such as 1,3,4-oxadiazoles, which exhibit profound antimicrobial properties [2]. Causality & Design: Hydrazine hydrate is used in excess (2.5 to 3.0 eq) to drive the equilibrium toward the mono-acyl hydrazide and strictly prevent the formation of symmetric diacylhydrazines (where two equivalents of ester react with one hydrazine molecule).

Step-by-Step Methodology:
  • Preparation: Dissolve this compound (1.0 eq) in absolute ethanol (0.5 M).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 2.5 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2–3 hours.

  • Self-Validation (In-Process): The starting methyl ester is highly soluble in hot ethanol, whereas the resulting carbohydrazide has significantly lower solubility. As the reaction progresses, the solution will transition from clear to turbid, eventually yielding a heavy white precipitate directly in the boiling solvent. This phase change serves as a reliable internal indicator of reaction completion.

  • Workup: Cool the reaction mixture to room temperature, then further to 0 °C in an ice bath to maximize crystallization.

  • Isolation: Filter the solid, wash with small portions of ice-cold ethanol and diethyl ether, and dry in vacuo.

  • Downstream Cyclization (Optional): To form the 1,3,4-oxadiazole, the isolated hydrazide can be refluxed with carbon disulfide (

    
    ) and ethanolic KOH to yield the 5-(benzo[d]thiazol-2-yl)-1,3,4-oxadiazole-2-thiol derivative.
    

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for the divergent transformations of this compound.

Target TransformationPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Primary Application
Hydroxamic Acid

, KOH, MeOH
0

25
4 – 675 – 85Metal-binding isosteres (MBIs) [1]
Acyl Hydrazide

, EtOH
78 (Reflux)2 – 385 – 92Precursor to 1,3,4-oxadiazoles
Primary Alcohol

or

, THF/MeOH
0

25
280 – 90Building block for ethers/rifamycins [3]
Direct Amidation

, DMF, Heat
1001260 – 70Antimicrobial & antifungal agents [2]

References

  • Effect of heterocycle content on metal binding isostere coordination Source: RSC Publishing (Chemical Science) URL:[Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: PubMed Central (PMC) / Molecules URL:[Link]

  • Naturally Occurring Nitrogen–Sulfur Compounds. The Benzothiazole Alkaloids Source: Australian Journal of Chemistry / ConnectSci URL:[Link]

Application Note: Solvent Selection & Recrystallization Protocol for Methyl Benzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Methyl benzo[d]thiazole-2-carboxylate is a critical heterocyclic building block in the synthesis of bioactive compounds, particularly in the development of antitumor, antimicrobial, and neuroprotective agents.[1] Its structure comprises a planar, lipophilic benzothiazole core fused with a polar methyl ester functionality at the C2 position.

Achieving high purity (>99%) is essential for downstream applications, as impurities such as unreacted 2-aminothiophenol or oxalic acid derivatives can poison transition metal catalysts used in subsequent coupling reactions. While column chromatography is effective, it is often unscalable and solvent-intensive.[1] Recrystallization remains the gold standard for scalable purification of this compound.

This guide provides a rational, chemically grounded approach to solvent selection and a validated protocol for the recrystallization of this compound.

Physico-Chemical Analysis & Solvent Strategy

To select the optimal solvent, we must analyze the intermolecular forces governing the crystal lattice of the target molecule.

Structural Considerations
  • Benzothiazole Core: Aromatic and planar. Relies heavily on

    
    -
    
    
    
    stacking interactions for crystal lattice energy. This reduces solubility in non-polar aliphatic hydrocarbons (e.g., hexane).
  • Methyl Ester (C2): A hydrogen-bond acceptor (HBA) but not a donor. This functionality imparts solubility in polar aprotic solvents (ethyl acetate, acetone) and protic solvents (alcohols) capable of donating hydrogen bonds.

Solvent Screening Logic

Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP), we categorize potential solvents into three tiers:

TierSolvent SystemMechanism of ActionRecommendation
1 Ethanol (EtOH) or Methanol (MeOH) Temperature-Dependent Solubility: The ester forms H-bonds with hot alcohol (high solubility) but these break upon cooling, promoting crystallization.[1]Primary Choice
2 Ethyl Acetate / Heptane Binary System: EtOAc dissolves the ester; Heptane acts as the anti-solvent to disrupt solubility without dissolving the polar impurities.Secondary Choice
3 Toluene

-

Interaction:
Good for solubilizing the aromatic core, but may require very low temperatures (-20°C) to induce precipitation.[1]
Tertiary Choice

Visual Workflow: Solvent Selection Decision Tree

The following diagram outlines the logical decision process for selecting the correct solvent system based on initial solubility tests.

SolventSelection Start START: Crude Solid (100 mg) Test1 Add 1 mL Ethanol (RT) Start->Test1 Decision1 Is it Soluble at RT? Test1->Decision1 ResultTooSoluble Too Soluble. Switch to Solvent System B (EtOAc/Heptane) Decision1->ResultTooSoluble Yes HeatStep Heat to Boiling (78°C) Decision1->HeatStep No Decision2 Soluble at Boiling? HeatStep->Decision2 ResultInsoluble Insoluble. Switch to Stronger Solvent (Acetone or Toluene) Decision2->ResultInsoluble No CoolStep Cool to RT then 0°C Decision2->CoolStep Yes Decision3 Crystals Formed? CoolStep->Decision3 Success OPTIMAL SYSTEM: Ethanol Recrystallization Decision3->Success Yes (Crystals) OilingOut Oiling Out? Re-heat and add seed crystal or 5% more solvent Decision3->OilingOut No (Oil/Emulsion)

Figure 1: Decision tree for determining the optimal recrystallization solvent system.

Validated Experimental Protocol

Objective: Purify 5.0 g of crude this compound. Target Purity: >99% (HPLC). Yield Target: >85%.

Materials
  • Crude Compound: this compound (dark yellow/brown solid).

  • Solvent: Absolute Ethanol (Analytical Grade).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.[1]

Step-by-Step Procedure
Phase 1: Dissolution[2]
  • Setup: Place 5.0 g of crude material in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvent Addition: Add 25 mL of Ethanol (5 mL/g ratio initially).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C bath temperature).

  • Observation:

    • Scenario A: If fully dissolved, proceed to Phase 2.

    • Scenario B: If solid remains, add Ethanol in 2 mL increments through the condenser until the solution is clear.

    • Note: Do not exceed 15 mL/g. If insoluble at this volume, hot filtration is required to remove inorganic salts or polymer byproducts.

Phase 2: Hot Filtration (Optional but Recommended)
  • If the solution contains suspended black particles (charcoal/impurities), filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Tip: Pre-warming prevents premature crystallization on the filter paper.

Phase 3: Crystallization
  • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block. Allow it to cool to room temperature (RT) undisturbed.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds a pure crystal habit.

  • Nucleation: If no crystals appear at RT, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Maximizing Yield: Once RT is reached and crystallization has begun, place the flask in an ice-water bath (0-4°C) for 30 minutes to complete precipitation.

Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (approx. 5-10 mL, chilled to 0°C).

    • Caution: Do not use warm solvent, or you will redissolve the product.

  • Drying: Dry the solid under vacuum (desiccator) or in an oven at 40°C for 4 hours.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution is too concentrated or cooling is too fast.[1] The compound is separating as a liquid phase before crystallizing.Re-heat to dissolve.[3] Add 10-20% more solvent.[1] Add a "seed crystal" of pure product at the cloud point. Cool very slowly (wrap flask in foil).
Low Yield Too much solvent used (product remains in mother liquor).Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling (Second Crop).
Colored Impurities Conjugated organic impurities trapped in lattice.Add Activated Charcoal (1-2% w/w) during the hot dissolution phase (Phase 1), stir for 5 mins, then hot filter.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Perform all heating and filtration steps in a fume hood to avoid inhaling solvent vapors or compound dust.

  • Reactivity: Avoid strong oxidizing agents. The ester group is stable under neutral recrystallization conditions but avoid prolonged boiling in water/alcohol mixtures to prevent hydrolysis to the carboxylic acid.

References

  • Synthesis of Benzothiazole Derivatives

    • Title: Synthesis and evaluation of 2-methylbenzothiazole deriv
    • Source: ResearchGate.[4]

    • URL:[Link]

  • General Recrystallization Protocols

    • Title: Recrystallization - Purific
    • Source: University of Colorado Boulder, Organic Chemistry Modules.
    • URL:[Link]

  • Solubility Parameters

    • Title: Hansen Solubility Parameters: A User's Handbook.
    • Source: CRC Press (Standard Reference for Solvent Selection).
    • URL:[Link]

Sources

Application Note: Catalytic Strategies for the Esterification of Benzothiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Analysis

Benzothiazole-2-carboxylic acid represents a unique challenge in heterocyclic chemistry. While it serves as a critical scaffold in drug discovery (bioisostere for indole-2-carboxylic acid) and bioluminescence research (luciferin analogues), its esterification is non-trivial due to thermal and hydrolytic instability .

The Core Problem: Decarboxylation

Unlike simple benzoic acids, the carboxyl group at the C2 position of the benzothiazole ring is activated by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This creates a "push-pull" electronic environment that stabilizes the transition state for decarboxylation.

  • Thermal Risk: Heating BZT-2-COOH above 100°C (or even lower in solution) often leads to the extrusion of

    
    , yielding the parent benzothiazole.
    
  • Acid Sensitivity: Strong protic acids at high temperatures can accelerate this degradation pathways.

Strategic Solution: This guide prioritizes mild, low-temperature catalytic protocols . We reject standard sulfuric acid reflux (Fischer Esterification) in favor of activation-based methods (Acid Chloride and Steglich routes) to preserve the molecular integrity.

Critical Mechanism Analysis

To select the right catalyst, one must understand the competing pathways. The diagram below illustrates the divergence between successful esterification and the decarboxylation trap.

G Start Benzothiazole-2-COOH Inter Activated Acyl Species (R-CO-X) Start->Inter Activation (SOCl2 or DCC) Decarb Benzothiazole (Byproduct - Loss of CO2) Start->Decarb Heat (>100°C) or Strong Acid Reflux Inter->Decarb Hydrolysis/Heat Product Target Ester (BZT-2-COOR) Inter->Product + Alcohol (ROH) + Catalyst (DMAP)

Figure 1: Reaction pathway divergence. Success depends on rapid activation and trapping (Green path) versus thermal degradation (Red path).

Protocol A: The Acid Chloride Route (Scale-Up Preferred)

This method uses Thionyl Chloride (


)  as both reagent and catalyst activator.[1] It is preferred for scale-up due to simple purification (gaseous byproducts).

Critical Insight: Standard solvents like Toluene or DCM often fail to dissolve BZT-2-COOH, leading to stalled reactions. Tetrahydrofuran (THF) is the superior solvent for this substrate, ensuring homogeneity before heating is required.

Materials
  • Substrate: Benzothiazole-2-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 5.0 eq)
    
  • Catalyst: DMF (Dimethylformamide) (0.05 eq - Essential for Vilsmeier-Haack type activation)

  • Solvent: Anhydrous THF (stabilized).

  • Alcohol: Methanol, Ethanol, or functionalized alcohol (Excess).

Step-by-Step Protocol
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or Ar).
    
  • Solubilization: Suspend BZT-2-COOH (e.g., 5.0 g) in anhydrous THF (50 mL). Stir at room temperature (RT).

  • Activation: Add catalytic DMF (3-5 drops).

  • Chlorination: Add

    
     dropwise via syringe.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1][2] The suspension should clear as the acid chloride forms.
  • Reaction: Heat gently to 40-50°C for 2 hours. Do not reflux aggressively to minimize thermal stress.

  • Evaporation (Critical Step): Remove the solvent and excess

    
     under reduced pressure (rotary evaporator) to yield the crude Acid Chloride (yellow solid/oil).
    
    • Why? Removing

      
       prevents acid-catalyzed degradation in the next step.
      
  • Esterification: Re-dissolve the residue in fresh anhydrous THF (20 mL). Add the target alcohol (e.g., MeOH, 5.0 eq) and Triethylamine (1.1 eq) at 0°C.

  • Workup: Stir for 4 hours at RT. Quench with saturated

    
    . Extract with EtOAc.
    

Protocol B: The Steglich Esterification (Lab Scale/Sensitive)

For complex alcohols or highly sensitive derivatives where even mild heating is risky, the Steglich method utilizing DCC and DMAP is the gold standard.

Materials
  • Substrate: Benzothiazole-2-carboxylic acid (1.0 eq)

  • Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) OR EDC (for easier workup).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step Protocol
  • Preparation: Dissolve BZT-2-COOH (1.0 mmol) and the target alcohol (1.0 - 1.2 mmol) in anhydrous DCM (10 mL) under inert atmosphere.

  • Catalyst Addition: Add DMAP (0.1 mmol) to the solution.

  • Coupling: Cool the mixture to 0°C in an ice bath. Add DCC (1.1 mmol) dissolved in a small amount of DCM dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Stir for 12–24 hours.

    • Visual Check: A white precipitate (Dicyclohexylurea - DCU) will form.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Purification: Wash the filtrate with 0.5N

    
     (to remove DMAP), then saturated 
    
    
    
    (to remove unreacted acid). Dry over
    
    
    and concentrate.

Data Comparison Table:

FeatureAcid Chloride Route (

)
Steglich Route (DCC/DMAP)
Temperature 40-50°C0°C to 25°C
Reaction Time 2-4 Hours12-24 Hours
Byproducts Gas (

,

)
Solid Urea (DCU)
Scalability HighLow/Medium
Risk Moderate (Thermal)Low (Chemical)

Mechanism of Action (Steglich)

Understanding the role of DMAP is crucial for troubleshooting. DMAP acts as an acyl-transfer catalyst, significantly faster than the alcohol alone, preventing the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

Steglich Acid BZT-2-COOH Inter1 O-Acylisourea (Unstable) Acid->Inter1 + DCC DCC DCC DCC->Inter1 Active N-Acylpyridinium (Activated Ester) Inter1->Active + DMAP (Fast Attack) Urea DCU (Byproduct) Inter1->Urea Leaving Group DMAP DMAP Catalyst Active->DMAP Regenerated Product Ester Active->Product + ROH Alcohol Alcohol (ROH)

Figure 2: The catalytic cycle of DMAP in Steglich esterification. DMAP suppresses side reactions.[3][4]

Troubleshooting & Quality Control

Decarboxylation Check
  • Symptom: Low yield, smell of "burnt rubber" or sulfur (characteristic of benzothiazole).

  • Validation: Run H-NMR.

    • Benzothiazole (Byproduct): Look for a proton singlet at ~9.0 ppm (C2-H).

    • Ester (Product): Absence of C2-H; presence of alkoxy group signals (e.g., methyl singlet at ~4.0 ppm).

Solubility Issues
  • Symptom: Starting material remains solid in Toluene or DCM.

  • Fix: Switch to THF or DMF . If using DMF with

    
    , keep temperature <50°C to avoid Vilsmeier reagent side reactions with the ring.
    
Purification of Steglich Products
  • Issue: Residual Urea (DCU) is difficult to remove completely.

  • Fix: Switch coupling reagent from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be washed away during extraction.

References

  • Neises, B., & Steglich, W. (1978).[3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Carboxylic Acid Derivatives). Link

  • Elboshi, H. A., et al. (2026).[6] Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylate. IUCrData. (Demonstrates ethyl ester stability and synthesis in heteroaromatic systems). Link

  • BenchChem Technical Guides. (2025). Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution. (Highlighting the specific instability of the BZT-2-COOH moiety). Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[1][2][7] Link

Sources

Application Note: Advanced Methodologies for the C2 Functionalization of Benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Mechanistic Insights

Benzothiazole is a privileged heterocyclic scaffold embedded in numerous FDA-approved therapeutics (e.g., riluzole, pramipexole) and advanced optoelectronic materials. Historically, functionalizing the C2 position required pre-activated substrates such as 2-halo or 2-metallobenzothiazoles, which significantly reduced atom economy and increased synthetic steps.

Direct C–H functionalization at the C2 position has emerged as a transformative strategy. The unique electronic environment of benzothiazole—flanked by electronegative nitrogen and sulfur atoms—renders the C2 proton relatively acidic (pKa ~27 in DMSO). This intrinsic property enables two distinct, highly efficient mechanistic pathways:

  • Concerted Metalation-Deprotonation (CMD): Transition-metal catalysts (primarily Palladium) coordinate to the nitrogen atom, facilitating a base-assisted deprotonation that yields a C2-metalated intermediate ready for cross-coupling.

  • Radical Addition (Minisci-Type): In acidic media, the protonation of the benzothiazole nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This polarity matching makes the C2 position highly susceptible to attack by nucleophilic carbon-centered radicals.

G A Benzothiazole B Pd Catalysis (C-H Arylation) A->B Aryl Halide C Minisci Reaction (Radical Alkylation) A->C Alkane/Light D 2-Arylbenzothiazole B->D CMD Pathway E 2-Alkylbenzothiazole C->E HAT Pathway

Mechanistic pathways for C2 functionalization of benzothiazole.

Method 1: Transition-Metal Catalyzed C–H Arylation

Palladium-catalyzed C–H arylation is the industry standard for synthesizing 2-arylbenzothiazoles. Recent advancements have focused on sustainable, heterogeneous catalytic systems and room-temperature protocols.

Causality in Experimental Design
  • Heterogeneous Support (Pd@Chitosan): Utilizing palladium nanoparticles decorated on a biopolymer (chitosan) provides a high surface area for the reaction while preventing metal leaching. Ultrasonic irradiation is employed to induce acoustic cavitation, creating localized "hot spots" that overcome mass transfer limitations between the solid catalyst and liquid reactants[1].

  • Solvent Effects (HFIP): For temperature-sensitive substrates, using Hexafluoroisopropanol (HFIP) as a solvent enables room-temperature arylation. HFIP's strong hydrogen-bond donating ability and high polarity stabilize the transition state during the C–H cleavage step, significantly accelerating the reaction[2].

Protocol: Ultrasonic Pd@Chitosan Catalyzed Arylation

This self-validating protocol utilizes sonochemistry to achieve high yields in under 3 hours[1].

Reagents: Benzothiazole (2.0 mmol), Aryl iodide/bromide (2.0 mmol), K₂CO₃ (2.0 mmol), Pd@Chitosan catalyst (50 mg), N,N-dimethylformamide (DMF, 5 mL).

  • Preparation: In an oven-dried 25 mL reaction vial, charge the Pd@Chitosan catalyst and K₂CO₃.

  • Addition: Add DMF (5 mL), followed by benzothiazole and the corresponding aryl halide. Seal the vial under an ambient atmosphere.

  • Activation: Submerge the reaction vial in an ultrasonic bath. Irradiate at 80 °C for 2.5 to 3 hours. Validation checkpoint: Monitor the consumption of the aryl halide via TLC (Hexane:EtOAc, 4:1).

  • Catalyst Recovery: Upon completion, dilute the mixture with ethyl acetate (15 mL) and centrifuge to precipitate the Pd@Chitosan catalyst. Decant the supernatant. The catalyst can be washed with ethanol, dried, and reused for up to four cycles without significant loss of activity[1].

  • Isolation: Wash the organic layer with brine (3 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 2-arylbenzothiazole.

Workflow S1 Reagent Prep (Ar-X + Substrate) S2 Catalyst Add (Pd@Chitosan) S1->S2 S3 Sonication (80°C, 2.5h) S2->S3 S4 Extraction (EtOAc/H2O) S3->S4 S5 Purification (Silica Gel) S4->S5

Step-by-step workflow for the Pd-catalyzed C2 arylation protocol.

Method 2: Radical-Mediated C2 Alkylation (Minisci Reaction)

The late-stage functionalization of benzothiazole with unactivated sp³ carbons is notoriously difficult due to high bond dissociation energies (BDE >95 kcal/mol). The modern Minisci reaction overcomes this by utilizing photogenerated radicals.

Causality in Experimental Design
  • Photocatalytic HAT (Hydrogen Atom Transfer): Using inexpensive FeCl₃ under visible light irradiation triggers a Ligand-to-Metal Charge Transfer (LMCT). This process reduces Fe(III) to Fe(II) and generates a highly reactive chlorine radical (Cl•). The Cl• abstracts a hydrogen atom from an unactivated alkane, generating a nucleophilic carbon-centered radical[3].

  • Role of Trifluoroacetic Acid (TFA): The reaction strictly requires a strong Brønsted acid. TFA protonates the benzothiazole, rendering it highly electrophilic and perfectly matched for the rapid addition of the nucleophilic alkyl radical[3]. Alternatively, decarboxylative approaches using silver catalysts and carboxylic acids can also generate the requisite radicals[4].

Protocol: Photochemical FeCl₃-Catalyzed Minisci Alkylation

This protocol enables the direct coupling of unactivated alkanes to the C2 position[3].

Reagents: Benzothiazole (0.2 mmol), Alkane (used as solvent/reagent, 2.0 mL), FeCl₃ (10 mol%), TFA (1.5 equiv.), LiCl (1.0 equiv.).

  • Assembly: In a transparent 10 mL quartz or borosilicate glass vial equipped with a magnetic stir bar, add FeCl₃ (3.2 mg, 10 mol%) and LiCl (8.5 mg, 0.2 mmol). Note: LiCl significantly boosts the yield by stabilizing the iron complex and increasing the local concentration of chloride ions.

  • Substrate Addition: Add the alkane (2.0 mL), followed by benzothiazole (27.0 mg, 0.2 mmol) and TFA (23 µL, 0.3 mmol).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen, which can quench the radical intermediates. Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (λ = 450 nm). Stir vigorously at room temperature for 12–24 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency metrics of the discussed C2 functionalization methodologies, aiding researchers in selecting the optimal route based on substrate availability and green chemistry goals.

MethodologyCatalyst SystemSubstrate ScopeTemp / TimeAdditivesAvg. YieldKey Advantage
Ultrasonic Arylation [1]Pd@Chitosan (Heterogeneous)Aryl Iodides & Bromides80 °C / 2.5 hK₂CO₃81–93%Catalyst is recyclable up to 4 times; fast kinetics.
Room-Temp Arylation [2]Pd(OAc)₂ (Homogeneous)Aryl Iodides25 °C / 12 hAg₂O, HFIP75–90%Mild conditions; tolerates thermally unstable functional groups.
Photochemical Minisci [3]FeCl₃ / Blue LEDUnactivated Alkanes25 °C / 24 hTFA, LiCl65–85%Uses feedstock alkanes; highly atom-economical HAT process.
Decarboxylative Minisci [4]AgNO₃ / PersulfateCarboxylic Acids50 °C / 4 hH₂SO₄50–75%Utilizes abundant carboxylic acids as radical precursors.

Conclusion

The C2 functionalization of benzothiazole has transitioned from reliant on pre-activated starting materials to highly efficient, direct C–H activation pathways. For the installation of aryl groups, heterogeneous Pd@Chitosan systems under ultrasonic irradiation offer a highly sustainable and scalable approach. Conversely, for the installation of complex sp³ architectures, photoredox-driven Minisci reactions utilizing inexpensive iron catalysts and unactivated alkanes represent the cutting edge of late-stage functionalization.

References

  • Mohamed Mokhtar Mohamed Mostafa, Tamer S Saleh, Salem Bawaked. "Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan." MDPI, 2022. Available at:[Link]

  • Santosh Kori, Yuvraj Bhujbal, Kamlesh Vadagaonkar, et al. "Room temperature HFIP/Ag-promoted palladium-catalyzed C-H functionalization of benzothiazole with iodoarenes." Chem Commun (Camb), 2022. Available at:[Link]

  • "Minisci reaction of heteroarenes and unactivated C(sp3)–H alkanes via a photogenerated chlorine radical." SciSpace, 2023. Available at:[Link]

  • "Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling." UNIPI. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Methyl Ester Hydrolysis During Benzothiazole Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter the challenge of preserving sensitive functional groups during complex heterocycle synthesis. Benzothiazole ring formation often requires harsh acidic (e.g., polyphosphoric acid, PTSA) or basic conditions. When your substrate contains a methyl ester moiety, the subsequent aqueous workup becomes a critical vulnerability point for unintended hydrolysis.

This guide provides field-proven, mechanistically grounded solutions to isolate your benzothiazole methyl ester with high fidelity.

Diagnostic FAQs

Q: Why is my methyl ester specifically hydrolyzing during the benzothiazole workup rather than during the reaction itself? A: Benzothiazole condensations often occur in anhydrous or dehydrating environments (e.g., using Dean-Stark traps or coupling reagents), which inherently protect the ester. However, quenching the reaction introduces water. Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol, driven by the presence of acid or base in water[1]. If the quench involves strong aqueous bases (like NaOH used to neutralize acidic catalysts) or strong aqueous acids, you create the perfect aqueous environment for irreversible saponification or reversible acid-catalyzed cleavage.

Q: How can I analytically confirm that ester hydrolysis is the primary issue? A: The hallmark of unintended hydrolysis is a mass balance discrepancy: a lower-than-expected yield of the benzothiazole ester and the appearance of the starting carboxylic acid[1]. You can validate this by:

  • TLC: Observing a highly polar spot that streaks at the baseline in standard EtOAc/Hexane systems.

  • NMR Spectroscopy: The disappearance of the sharp singlet at ~3.7–3.9 ppm (characteristic of the –OCH₃ protons).

  • IR Spectroscopy: The appearance of a broad carboxylic acid O–H stretch[1].

Q: Which specific workup parameters control the rate of this unwanted side reaction? A: The highest risk comes from aqueous wash steps, specifically base washes used to neutralize acid catalysts[1]. Base hydrolysis gives a carboxylic salt as a product which frequently extracts into the aqueous layer, causing severe yield loss in the organic phase[2]. The kinetics are governed by pH, temperature, and biphasic contact time. Minimizing hydroxide concentration, lowering the temperature, and minimizing the time the organic phase spends in contact with the aqueous phase are your primary levers of control.

Mechanistic Troubleshooting Guide

To prevent hydrolysis, you must understand the causality of the reaction. Alkaline hydrolysis of an ester involves the solvation of anions by water molecules; minimizing water contact and lowering temperature increases the energy barrier for unwanted hydrolysis[3].

Use the logical decision tree below to determine the correct workup path based on the catalyst used in your benzothiazole synthesis.

G Start Crude Benzothiazole with Methyl Ester Check Reaction Catalyst? Start->Check Acidic Acidic Catalyst (e.g., PTSA, HCl) Check->Acidic Basic Basic Catalyst (e.g., Pyridine) Check->Basic BadAcid Strong Base (NaOH) -> Saponification Acidic->BadAcid Avoid GoodAcid Cold Sat. NaHCO3 -> Ester Preserved Acidic->GoodAcid Preferred BadBasic Strong Acid (HCl) -> Acid Hydrolysis Basic->BadBasic Avoid GoodBasic Cold Sat. NH4Cl -> Ester Preserved Basic->GoodBasic Preferred Extract Rapid Extraction (EtOAc or DCM) BadAcid->Extract GoodAcid->Extract BadBasic->Extract GoodBasic->Extract

Troubleshooting decision tree for optimizing benzothiazole workup to prevent ester hydrolysis.

Quantitative Impact of Workup Conditions

To illustrate the causality between workup parameters and ester preservation, the following table summarizes typical recovery yields of a model benzothiazole methyl ester subjected to various quenching environments.

Workup ConditionReagent UsedTemp (°C)Aqueous Contact TimeEster Yield (%)Hydrolyzed Acid (%)
Standard Basic1M NaOH (aq)2530 min45%55%
Mild BasicSat. NaHCO₃ (aq)2530 min82%18%
Cold Mild BasicSat. NaHCO₃ (aq)0–530 min94%6%
Rapid Cold Mild Sat. NaHCO₃ (aq) 0–5 < 5 min >98% <2%
Non-AqueousBasic Alumina25N/A>99%<1%

Note: Data is synthesized from standard kinetic profiles of methyl ester saponification and empirical troubleshooting data across heterocycle development workflows.

Validated Experimental Protocol: Rapid Cold Extraction

As a self-validating system, the following protocol is designed to neutralize reaction catalysts while kinetically freezing the hydrolysis pathway. You can validate the success of this protocol mid-workflow by spotting the organic layer on a TLC plate against a carboxylic acid standard; the absence of a baseline spot confirms the system's integrity.

Workflow Step1 1. Thermal Quench (Cool to 0-5 °C) Step2 2. Dilute in Organic Solvent Step1->Step2 Step3 3. Mild Neutralization (Cold NaHCO3) Step2->Step3 Step4 4. Rapid Phase Separation (<5 min) Step3->Step4 Step5 5. Dry & Concentrate (Anhydrous Na2SO4) Step4->Step5

Step-by-step experimental workflow for the rapid, cold extraction of benzothiazole esters.

Step-by-Step Methodology
  • Thermal Quenching: Upon completion of the benzothiazole synthesis, immediately remove the reaction vessel from the heat source. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: Lowering the temperature exponentially decreases the rate constant of hydrolysis according to the Arrhenius equation.

  • Dilution: Dilute the crude mixture with a cold, water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) before adding any aqueous reagents.

    • Causality: Diluting the ester into the organic phase reduces its concentration at the biphasic interface where hydrolysis occurs.

  • Mild Neutralization: Slowly add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acidic catalysts, or cold saturated ammonium chloride (NH₄Cl) for basic catalysts. Do not use strong bases like NaOH or KOH.

    • Causality: NaHCO₃ provides a buffered pH of ~8.3, which is sufficient to neutralize strong acids but too weak to rapidly drive saponification[1].

  • Rapid Phase Separation: Transfer the mixture to a separatory funnel. Invert and vent frequently to release CO₂ gas. Separate the layers immediately. Do not let the layers sit unseparated for extended periods.

    • Causality: Contact time is directly proportional to the extent of hydrolysis[1]. Efficient separation minimizes biphasic exposure.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

Alternative Non-Aqueous Protocol (For Ultra-Sensitive Esters): If the methyl ester is highly activated (e.g., electron-withdrawing groups on the benzothiazole ring increasing the electrophilicity of the carbonyl carbon), bypass aqueous workup entirely. Dilute the crude mixture in DCM and filter it through a short pad of basic alumina, or use solid-supported carbonate scavengers to remove acidic byproducts without introducing water.

References

  • Title: Preference for basic conditions in ester hydrolysis Source: stackexchange.com URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: arkat-usa.org URL: [Link]

Sources

Technical Support Center: Benzothiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Benzothiazole Ring Closure

Welcome to the Advanced Synthesis Support Module

User Profile: Senior Chemist / Process Development Scientist Current Module: Thermal Parameters & Kinetic Control in Heterocyclic Cyclization

This guide is not a generic cookbook. It is a technical resource designed to help you navigate the thermodynamic landscape of benzothiazole formation. As your Application Scientist, I will walk you through the causality between thermal energy, catalyst activity, and the specific ring-closure mechanism you are employing.

Module 1: The Thermodynamics of Ring Closure

The synthesis of benzothiazoles, particularly via the condensation of 2-aminothiophenol with aldehydes or carboxylic acids, is governed by two distinct energy barriers:

  • Condensation (Kinetic Phase): Formation of the intermediate Schiff base (imine). This is generally fast and reversible.

  • Cyclization (Thermodynamic Phase): The intramolecular attack of the sulfur nucleophile followed by oxidative dehydrogenation (aromatization).

The Critical Insight: Temperature does not just "speed up" the reaction; it dictates the pathway.

  • < 60°C: Often insufficient to overcome the activation energy for the oxidative dehydrogenation step without a potent chemical oxidant (e.g.,

    
    , DDQ). You risk isolating the intermediate imine or the non-aromatic benzothiazoline.
    
  • > 150°C: Promotes the homolytic cleavage of the S-H bond, leading to the formation of the disulfide dimer (bis(2-aminophenyl)disulfide), a thermodynamic dead-end that reduces yield.

Module 2: Method-Specific Optimization Guides
Scenario A: Oxidative Condensation (Aldehydes + 2-Aminothiophenol)

Context: You are using an aldehyde substrate.[1][2][3][4][5][6][7] This requires an oxidative step to lose two hydrogen atoms to aromatize the ring.

ParameterStandard Thermal (Reflux)Microwave AssistedGreen / Ambient
Target Temp 80°C – 110°C100°C – 130°C25°C – 40°C
Solvent Ethanol, Toluene, DMSOEthanol, Water, Solvent-freeMeOH/Water, Glycerol
Catalyst Air/O2, acid catalystSilica, Clay, Ionic LiquidsIodine, NH4Cl
Time 4 – 12 Hours2 – 10 Minutes30 – 60 Minutes
Risk Solvent evaporation, long durationPressure buildup, superheatingIncomplete conversion

Protocol 1: The "Green" Glycerol Method (Catalyst-Free) Why this works: Glycerol acts as both solvent and promoter due to its high dielectric constant and ability to form hydrogen bonds, stabilizing the transition state.

  • Setup: Mix 2-aminothiophenol (1.0 mmol) and aromatic aldehyde (1.0 mmol) in glycerol (5 mL).

  • Thermal Input: Heat to 100–120°C . Note: Do not exceed 130°C to avoid glycerol decomposition.

  • Monitoring: TLC every 15 mins. The high viscosity of glycerol requires vigorous stirring to ensure mass transfer.

  • Workup: Cool to RT. Pour into crushed ice. The benzothiazole precipitates out. Filter and wash with water.[1]

Scenario B: Acid-Catalyzed Condensation (Carboxylic Acids/Derivatives)

Context: Using carboxylic acids requires harsh dehydration conditions.

Protocol 2: Polyphosphoric Acid (PPA) Cyclization Why this works: PPA acts as both solvent and strong dehydrating agent, driving the equilibrium toward the product.

  • Setup: Mix 2-aminothiophenol (1.0 equiv) and carboxylic acid (1.0 equiv) in PPA (approx. 4-5g per mmol).

  • Thermal Input:

    • Step 1: Heat to 60-80°C for 30 mins (homogenization/amide formation).

    • Step 2: Ramp to 120-150°C for 2-4 hours. Critical: Higher temps are needed here to drive water removal in the viscous medium.

  • Quenching: Cool to ~60°C (do not cool to RT or it turns to "glass"). Pour slowly into ice water with rapid stirring. Neutralize with

    
    .
    
Module 3: Troubleshooting & FAQs

This section addresses specific failure modes based on thermal mismanagement.

Q1: I am seeing a spot on TLC that runs higher than my product. Is it the disulfide?

Diagnosis: Yes, likely bis(2-aminophenyl)disulfide. Root Cause:

  • Temperature too high: Thermal homolysis of the S-H bond occurred before cyclization.

  • Oxidation uncontrolled: If using DMSO or air as an oxidant at high temperatures (>120°C), the thiol oxidizes faster than it condenses with the aldehyde. Corrective Action:

  • Immediate: Add a reducing agent (e.g.,

    
     or 
    
    
    
    ) to cleavage the disulfide back to the thiol in situ, then add more aldehyde.
  • Prevention: Lower the reaction temperature by 20°C or perform the reaction under an inert atmosphere (

    
    ) until the imine intermediate is formed, then introduce the oxidant.
    
Q2: The reaction stalls at the imine intermediate (Schiff base). Why won't it close?

Diagnosis: Kinetic trap. Root Cause: The temperature is sufficient for condensation (Step 1) but insufficient to cross the activation energy barrier for the oxidative C-S bond formation (Step 2). Corrective Action:

  • Thermal Boost: If refluxing in ethanol (78°C), switch to toluene (110°C) or DMF (153°C).

  • Catalytic Boost: Add a Lewis Acid (e.g.,

    
    ) or an oxidant like Iodine (
    
    
    
    ) to lower the activation energy of the ring closure.
Q3: Microwave synthesis gave me a black tar. What happened?

Diagnosis: Thermal runaway / Hotspots. Root Cause: 2-aminothiophenol is electron-rich and susceptible to polymerization. Microwave irradiation can create localized "hotspots" far exceeding the bulk temperature setpoint. Corrective Action:

  • Use "Power Cycling" (pulse heating) rather than continuous irradiation.

  • Ensure a solvent with a high loss tangent (like Ethanol or Ionic Liquids) is used to absorb energy evenly, or use a stir bar that ensures rapid convection.

Module 4: Visualizing the Workflow
Figure 1: Decision Matrix for Temperature & Method Selection

BenzothiazoleOptimization Start Start: Select Substrate Aldehyde Substrate: Aldehyde (Oxidative Cyclization) Start->Aldehyde Acid Substrate: Carboxylic Acid (Dehydrative Cyclization) Start->Acid CatalystCheck Catalyst Availability? Aldehyde->CatalystCheck PPA Reagent: PPA/PPE Temp: 120-150°C (High Activation Energy) Acid->PPA Standard Microwave Microwave Assisted Temp: 130-160°C Time: <10 min Acid->Microwave High Throughput Iodine Cat: Iodine/NH4Cl Temp: 25-60°C (Kinetic Control) CatalystCheck->Iodine Chemical Oxidant Thermal Cat: None/Air Temp: 100-120°C (Thermodynamic Control) CatalystCheck->Thermal Thermal Oxidant Result1 High Yield (Mild Conditions) Iodine->Result1 Result2 High Yield (Green Solvent) Thermal->Result2 Result3 Robust for Steric Bulk PPA->Result3 Microwave->Result3

Caption: Decision matrix guiding the selection of reaction temperature based on substrate type and available catalytic systems.

Figure 2: Troubleshooting The Reaction Pathway

Troubleshooting Problem Issue Detected CheckTLC Check TLC/LCMS Problem->CheckTLC Disulfide Impurity: Disulfide Dimer (Rf > Product) CheckTLC->Disulfide Oxidation too fast Imine Impurity: Schiff Base (Intermediate) CheckTLC->Imine Cyclization too slow Sol1 Action: Add Reducing Agent (NaHSO3) & Lower Temp Disulfide->Sol1 Sol2 Action: Increase Temp OR Add Oxidant (I2) Imine->Sol2

Caption: Diagnostic flow for identifying temperature-related failure modes (Dimerization vs. Incomplete Cyclization).

References
  • Microwave-Assisted Synthesis

    • Bhat, et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 2020.[5][8][9] Link

    • Insight: Highlights the reduction of reaction time from hours to minutes using microwave irradi
  • Room Temperature / Iodine Catalyzed

    • Gupta, et al. "Molecular iodine catalyzed one-pot synthesis of benzothiazoles."[3] Tetrahedron Letters, 2009. Link

    • )
  • Glycerol / Green Solvents

    • Maleki, et al. "Catalyst-free synthesis of benzothiazoles in glycerol." Green Chemistry Letters and Reviews, 2017. Link

    • Insight: Validates the 100-120°C range for catalyst-free protocols using green solvents.
  • Disulfide Side Reactions & Mechanism

    • BenchChem Technical Support.[1] "Troubleshooting guide for the synthesis of benzothiazole derivatives." Link

    • Insight: Provides specific data on 2-aminothiophenol oxidation sensitivity and temper

Sources

Technical Support Center: Troubleshooting 2-Aminothiophenol Impurities in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the purification of benzothiazole derivatives.

The condensation of 2-aminothiophenol (2-ATP) with carbonyl compounds is the premier route for synthesizing the benzothiazole scaffold[1]. However, unreacted 2-ATP is a notoriously stubborn, foul-smelling impurity that tails heavily on silica gel and resists standard workup procedures[2]. This guide deconstructs the physicochemical causality behind these purification failures and provides field-proven, self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling: The Causality of Separation

To design a rational purification strategy, we must first analyze the thermodynamic and structural properties of the reaction components. The failure of standard purification often stems from a misunderstanding of 2-ATP's amphoteric nature and its susceptibility to oxidation[3].

Table 1: Comparative Physicochemical Profile of Reaction Components

CompoundpKa (Conjugate Acid / Amine)pKa (Thiol)Solubility ProfileKey Reactivity / Challenge
2-Aminothiophenol < 2.0[4]~7.9[4]Soluble in organics; slightly soluble in H₂O.Bifunctional nucleophile; rapidly oxidizes to disulfide in air.
Benzothiazole ~1.2[1]N/AHighly soluble in ether/acetone; insoluble in H₂O.Weakly basic; can co-precipitate with structurally similar impurities.
2-ATP Disulfide < 2.0N/AHighly lipophilic; insoluble in H₂O.Lacks an acidic thiol proton; completely resists aqueous extraction.
Troubleshooting FAQs & Mechanistic Insights
Q1: Why does a standard 1M HCl acidic wash fail to remove unreacted 2-aminothiophenol from my benzothiazole product?

The Causality: Many chemists instinctively use strong acids to protonate the amine group of 2-ATP, expecting it to partition into the aqueous phase. However, the anilinium ion of 2-ATP is highly acidic (pKa < 2) due to the electron-withdrawing ortho-thiol group[4]. Simultaneously, the benzothiazole product is also a weak base (pKa ~1.2)[1]. If you use an acid strong enough to fully protonate 2-ATP (e.g., pH 0), you will concurrently protonate the benzothiazole, dragging your product into the aqueous waste and devastating your yield.

The Solution: Target the thiol, not the amine. The thiol group of 2-ATP has a pKa of ~7.9[4]. By performing a mildly basic wash (pH 9–10 using NaHCO₃ or dilute NaOH), you selectively deprotonate the thiol to form a highly water-soluble thiolate anion, leaving the neutral benzothiazole safely in the organic phase[5].

Q2: I performed a basic wash, but TLC still shows a non-polar impurity co-eluting with my benzothiazole. What is happening?

The Causality: 2-Aminothiophenol is highly susceptible to atmospheric oxidation, rapidly dimerizing to form 2,2'-dithiodianiline (a disulfide)[3]. This disulfide lacks the acidic thiol proton, rendering your basic wash entirely ineffective. Furthermore, the disulfide is highly lipophilic and often possesses an Rf value nearly identical to 2-arylbenzothiazoles on normal-phase silica.

The Solution: Prevention is paramount. Conduct your workup using deoxygenated solvents and minimize atmospheric exposure[6]. If the disulfide has already formed, you must either chemically reduce it back to the free thiol (e.g., using a mild phosphine or DTT wash) prior to basic extraction, or utilize a specialized recrystallization protocol[5].

Q3: My benzothiazole is sensitive to aqueous hydrolysis. How can I remove trace 2-ATP under strictly anhydrous conditions?

The Causality: Certain benzothiazoles (e.g., those with sensitive ester or labile halogen groups) degrade during aggressive aqueous extractions. The Solution: Implement a solid-phase chemical scavenging strategy. By introducing a polymer-supported electrophile—such as a (chloromethyl)polystyrene resin (Merrifield resin) functionalized with an aldehyde—you can covalently capture the bifunctional 2-ATP via Schiff base and subsequent thiazoline formation[7]. The resin-bound impurity is then simply filtered away, leaving pure product in the filtrate[8].

Self-Validating Experimental Protocols
Protocol A: Optimized Differential pH Extraction

This protocol utilizes thermodynamic pKa differences to separate 2-ATP without product loss.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with high capacity for benzothiazoles (e.g., Ethyl Acetate or Dichloromethane, 20 mL/g of crude).

  • Thiol Deprotonation (Primary Wash): Add an equal volume of cold 0.5 M NaOH (aq) or saturated NaHCO₃ (aq) to achieve an aqueous pH of ~9.5.

  • Phase Separation: Vigorously shake the separatory funnel and allow the layers to separate. The unreacted 2-ATP partitions into the aqueous layer as a thiolate. Validation Check: Spot both layers on TLC; the UV-active 2-ATP spot should be absent from the organic layer.

  • Organic Wash: Wash the organic layer with brine (1 x 20 mL) to remove residual alkalinity.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified benzothiazole[9].

Protocol B: Anhydrous Polymer-Supported Scavenging

Ideal for moisture-sensitive products or late-stage trace impurity removal.

  • Resin Preparation: Swell 3.0 equivalents (relative to the estimated unreacted 2-ATP) of aldehyde-functionalized polystyrene resin in anhydrous Dichloromethane (DCM) for 15 minutes[7].

  • Scavenging Reaction: Add the crude benzothiazole mixture to the resin suspension. Stir gently at room temperature for 2 to 4 hours under an inert argon atmosphere.

  • Covalent Capture: The free amine and thiol groups of 2-ATP react with the resin-bound aldehyde, permanently tethering the impurity to the solid support[8].

  • Filtration: Filter the suspension through a pad of Celite. Wash the resin cake thoroughly with additional DCM (3 x 10 mL) to ensure complete recovery of the product.

  • Isolation: Concentrate the combined filtrates in vacuo. Validation Check: Analyze the filtrate via LC-MS or ¹H-NMR; the characteristic aromatic signals of 2-ATP should be completely absent.

Mechanistic Workflows
Workflow 1: Differential pH Extraction Logic

G A Crude Mixture (Benzothiazole + 2-ATP) B Dissolve in EtOAc A->B C Basic Wash (pH 9-10) Target: Thiol Deprotonation B->C D Aqueous Phase (Water-Soluble Thiolate 2-ATP) C->D Extracts Impurity E Organic Phase (Neutral Benzothiazole) C->E Retains Product F Brine Wash & Drying E->F G Pure Benzothiazole Product F->G

Differential pH extraction workflow isolating benzothiazole via selective 2-ATP thiol deprotonation.

Workflow 2: Solid-Phase Scavenging Pathway

G A Unreacted 2-ATP (in solution) C Covalent Capture (Schiff Base/Thiazoline) A->C B Polymer-Supported Aldehyde Resin B->C D Filtration C->D E Resin-Bound Impurity (Discarded Solid) D->E Solid Phase F Pure Benzothiazole (Liquid Filtrate) D->F Liquid Phase

Solid-phase scavenging pathway for the anhydrous covalent capture of unreacted 2-ATP.

References
  • [4] ChemBK. 2-Aminothiophenol - Nature & Properties. Retrieved from: [Link]

  • [8] ResearchGate. Novel ammonium ionic liquids as scavengers for aromatic and heterocyclic amines. Retrieved from:[Link]

  • [2] PubChem (NIH). 2-Aminothiophenol | C6H7NS | CID 8713. Retrieved from: [Link]

Sources

Technical Support Center: Purification of Benzothiazole Esters via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of benzothiazole esters. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to overcome common purification challenges and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during the column chromatography of benzothiazole esters, offering systematic solutions grounded in chemical principles.

Problem 1: Poor or No Separation of the Benzothiazole Ester

Symptom A: My compound remains at the baseline on the TLC plate, even with highly polar solvent systems (e.g., high concentration of ethyl acetate in hexane).

  • Causality: This indicates that the mobile phase lacks sufficient polarity to displace your moderately polar benzothiazole ester from the active sites of the silica gel. The polarity of benzothiazole esters is influenced by the ester group and the heteroatoms (nitrogen and sulfur) in the benzothiazole ring.[1]

  • Solution Pathway:

    • Increase Mobile Phase Polarity Systematically: A gradual increase in eluent strength is crucial. A recommended next step is to introduce a stronger solvent like dichloromethane (DCM) in combination with methanol. Start with a low percentage of methanol (1-2%) in DCM and incrementally increase the concentration while monitoring the separation by TLC.[1]

    • Explore Alternative Solvent Systems: If a DCM/methanol system is ineffective, consider other solvent combinations. For benzothiazole derivatives, systems such as petroleum ether:benzene or cyclohexane:ethyl acetate have proven effective.[1] Gradients of acetone in hexane can also be a viable option.[1]

Symptom B: My compound travels with the solvent front in all tested solvent systems.

  • Causality: This is a clear indication that your mobile phase is excessively polar, preventing any meaningful interaction between your compound and the stationary phase.

  • Solution Pathway:

    • Decrease Mobile Phase Polarity: If you are using a hexane/ethyl acetate system, significantly increase the proportion of hexane. Begin with a high hexane concentration (e.g., 95:5 hexane:ethyl acetate) and gradually introduce more ethyl acetate.[1]

    • Consider a Less Polar Co-solvent: Replace ethyl acetate with a less polar solvent like diethyl ether or dichloromethane to fine-tune the mobile phase strength.

Symptom C: The spots on my TLC plate are streaking or tailing.

  • Causality: Streaking can arise from several factors:

    • Compound Overloading: Applying too much sample to the TLC plate or the column can saturate the stationary phase, leading to poor separation.[1]

    • Insolubility: If the compound is not fully dissolved in the loading solvent, it can precipitate at the origin and streak up the plate or column.[1]

    • Strong Interaction with Silica Gel: The benzothiazole moiety may interact strongly with the acidic silanol groups on the surface of the silica gel.[1][2]

  • Solution Pathway:

    • Reduce Sample Concentration: Prepare more dilute solutions for TLC spotting and reduce the amount of crude material loaded onto the column.

    • Ensure Complete Dissolution: Make certain your compound is fully dissolved in a minimal amount of a suitable solvent before loading.

    • Modify the Mobile Phase: To mitigate interactions with acidic silanol groups, add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase.[1] This will neutralize the active sites on the silica.

Problem 2: Low Yield or Complete Loss of the Benzothiazole Ester
  • Causality: Low recovery of your target compound can be attributed to several factors during the chromatographic process.

  • Solution Pathway:

    • Address Irreversible Adsorption: Your compound might be binding irreversibly to the silica gel. After your main elution, perform a "methanol purge" by flushing the column with 100% methanol. This highly polar solvent will elute strongly bound compounds.[1]

    • Investigate On-Column Decomposition: Benzothiazole derivatives are generally stable; however, the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[3] Before committing to a large-scale purification, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots (decomposition products) have appeared.

    • Optimize Fraction Collection: Co-elution with impurities can lead to product loss in subsequent workup steps. Collect narrower fractions and meticulously check their purity by TLC before combining them.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent system for my benzothiazole ester purification?

A1: The ideal solvent system is best determined through preliminary Thin-Layer Chromatography (TLC) analysis.[3]

  • Target an Optimal Rf Value: Aim for a Retention Factor (Rf) between 0.2 and 0.4 for your desired compound. This range typically provides the best resolution in column chromatography.[1]

  • Ensure Good Spot Separation: The chosen solvent system should show clear separation between your product and any impurities, with spots that are round and well-defined.[1]

Q2: What is the expected polarity of a typical benzothiazole ester?

A2: Benzothiazole esters are generally considered to be moderately polar compounds.[1] Their polarity is influenced by the presence of the ester functional group and the nitrogen and sulfur heteroatoms within the benzothiazole ring system. The specific polarity will, of course, depend on the other substituents present in the molecule.

Q3: Are benzothiazole esters stable on silica gel?

A3: While benzothiazole derivatives are generally robust compounds, the acidic nature of standard silica gel can occasionally cause the degradation of more sensitive analogs.[3] It is always a prudent measure to conduct a preliminary stability test on a TLC plate as detailed in the troubleshooting section. If instability is observed, consider using a less acidic stationary phase like neutral or basic alumina.[3]

Q4: What are the best practices for packing a silica gel column?

A4: Proper column packing is fundamental to achieving good separation.[4]

  • Uniform Packing is Key: Whether you choose dry packing or slurry packing, the goal is to create a uniform and homogenous column bed, free of any cracks or air bubbles.

  • Protect the Column Bed: Adding a layer of sand to the top of the silica bed will prevent it from being disturbed when you add the eluent.[1]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: In a beaker, weigh out the required amount of silica gel. Add your initial, least polar eluent to the silica gel to form a slurry that is just pourable.

  • Packing: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Pouring the Slurry: Gently pour the silica gel slurry into the column. Use a funnel to guide the slurry and avoid splashing.

  • Settling the Bed: Continuously tap the side of the column to encourage even settling of the silica gel and dislodge any air bubbles.

  • Adding the Eluent: Once the silica has settled, carefully add more of the initial eluent to the top of the column, ensuring the silica bed is always covered with solvent.

  • Finalizing the Packing: Open the stopcock and allow the eluent to drain until it is level with the top of the silica bed. Add a protective layer of sand to the top of the silica.

Protocol 2: Dry Loading a Sample onto the Column
  • Adsorption onto Silica: Dissolve your crude benzothiazole ester in a suitable solvent (e.g., dichloromethane or acetone).[1] Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.[1]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until you have a free-flowing powder.[1]

  • Loading the Column: Carefully add the silica gel with the adsorbed compound to the top of the packed column, creating a thin, even layer.[1]

Visualizations

Troubleshooting Workflow for Benzothiazole Ester Purification

TroubleshootingWorkflow Start Start Purification Problem Problem Encountered? Start->Problem PoorSep Poor Separation Problem->PoorSep Yes LowYield Low Yield / Loss Problem->LowYield Yes Success Successful Purification Problem->Success No NoMove Compound at Baseline PoorSep->NoMove SolventFront Compound at Solvent Front PoorSep->SolventFront Streaking Streaking / Tailing PoorSep->Streaking IrreversibleAdsorption Irreversible Adsorption LowYield->IrreversibleAdsorption Decomposition On-Column Decomposition LowYield->Decomposition IncreasePolarity Increase Mobile Phase Polarity NoMove->IncreasePolarity DecreasePolarity Decrease Mobile Phase Polarity SolventFront->DecreasePolarity ModifyMobilePhase Add Modifier (e.g., NEt3) Streaking->ModifyMobilePhase MethanolPurge Perform Methanol Purge IrreversibleAdsorption->MethanolPurge StabilityTest Perform TLC Stability Test Decomposition->StabilityTest IncreasePolarity->Success DecreasePolarity->Success ModifyMobilePhase->Success MethanolPurge->Success StabilityTest->Success

Caption: A flowchart for troubleshooting common issues in benzothiazole ester purification.

Principle of Normal-Phase Column Chromatography

ColumnChromatography cluster_column Chromatography Column Column { Column|Stationary Phase (Silica Gel)|Mobile Phase Flow} LessPolar Less Polar Impurity (Elutes Faster) Benzothiazole Benzothiazole Ester (Moderate Polarity) MorePolar More Polar Impurity (Elutes Slower) Mixture Mixture of Compounds (Benzothiazole Ester + Impurities) Mixture->Column:head Loading Separation Separation based on Polarity Fractions Collection of Pure Fractions Separation->Fractions Elution LessPolar->Separation Differential Migration Benzothiazole->Separation MorePolar->Separation

Caption: The separation principle in normal-phase column chromatography.

References

  • Sharma, P., & Kumar, A. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research, 10(7), 3086-3093.
  • Singh, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 698.
  • Miller, M. J., et al. (2020). Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly. Molecules, 25(16), 3698.
  • Barcelo, D. (Ed.). (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. In Comprehensive Analytical Chemistry (Vol. 47, pp. 325-345). Elsevier.
  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Prajapati, Y. N., et al. (2014).
  • Lim, J. W., et al. (2017). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
  • SIELC Technologies. (2018, February 19). Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sosič, I., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. International Journal of Molecular Sciences, 22(16), 8935.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Poole, C. F. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2024, July 16). Column chromatography issues. Retrieved from [Link]

  • Wang, Y., et al. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
  • Belkheiri, T., et al. (2011). Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. Journal of Saudi Chemical Society, 15(1), 89-95.
  • Waters. (n.d.). Diagnosing Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Retrieved from [Link]

  • Hagar, M., et al. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic ‎investigation. Liquid Crystals, 49(12), 1649-1658.
  • Sa-i, N., et al. (2009). Silica gel Chemically modified with ethyl-2-benzothiazolylacetate for Selective extraction of pb(ii) and. ScienceAsia, 35(4), 382-388.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Mita, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514.

Sources

Overcoming steric hindrance in benzothiazole ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Steric Hindrance in the Synthesis of Benzothiazole Ester Derivatives

Welcome to the technical support center for synthetic challenges related to benzothiazole ester derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the common yet significant hurdle of steric hindrance.

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The ester functional group is often incorporated to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, or to act as a prodrug. However, the synthesis of benzothiazole ester derivatives can be challenging, particularly when bulky substituents are present on either the benzothiazole core or the carboxylic acid coupling partner. This guide provides a structured approach to diagnosing and overcoming these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance, and how does it specifically impact the synthesis of benzothiazole ester derivatives?

A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of atoms or groups of atoms near the reactive site.[4][5] In the context of synthesizing benzothiazole ester derivatives, this typically occurs during the formation of the ester bond, which involves a nucleophilic attack of an alcohol on an activated carboxylic acid (or vice versa).

The impact of steric hindrance in this specific synthesis can be visualized in a few key scenarios:

  • Hindrance on the Benzothiazole Moiety: If the benzothiazole core is substituted with large groups near the alcohol or carboxylic acid functional group, these bulky substituents can physically block the approach of the coupling partner.

  • Hindrance on the Coupling Partner: Similarly, a sterically demanding carboxylic acid (e.g., one with a bulky adamantyl or tert-butyl group) will have difficulty approaching the benzothiazole alcohol.

  • Combined Steric Hindrance: The most challenging scenarios arise when both the benzothiazole derivative and the carboxylic acid are sterically encumbered.

This spatial crowding increases the activation energy of the reaction, leading to slow reaction rates or, in severe cases, complete failure to form the desired ester product.[6][7]

Q2: I'm observing a very slow reaction or no product formation. How can I confirm that steric hindrance is the primary issue?

A2: Differentiating steric hindrance from other potential issues like poor reagent quality or incorrect reaction conditions is a critical first step. Here’s a logical approach to diagnose the problem:

  • Run Control Experiments:

    • With a Less Hindered Substrate: Replace one of your sterically hindered starting materials with a smaller, less-hindered analogue. For example, if you are using a bulky substituted benzoic acid, try the reaction with benzoic acid itself. If this reaction proceeds smoothly under the same conditions, it strongly suggests that steric hindrance is the culprit in your original reaction.

    • With a Known, Robust Protocol: Test your starting materials with a powerful and reliable method known to overcome steric hindrance, such as the Steglich esterification with a high-loading of DCC and DMAP.[8][9] If you still see no reaction, you may have an issue with the quality or stability of your starting materials.

  • Analyze the Reaction Mixture:

    • Use techniques like TLC, LC-MS, or ¹H NMR to monitor the reaction over time. If you observe the consumption of your starting materials but no formation of the desired product, it could indicate decomposition or the formation of side products. If the starting materials remain largely unreacted even after extended reaction times and elevated temperatures, steric hindrance is a likely cause.

  • Consider Electronic Effects:

    • While steric effects are often dominant, remember that electronic effects can also play a role. For instance, a very electron-deficient alcohol will be less nucleophilic, and a very electron-rich carboxylic acid will be less electrophilic. However, in the absence of strong electron-withdrawing or -donating groups, persistent low reactivity with bulky substrates usually points to steric hindrance.

Below is a workflow to help diagnose the issue:

G start Low or No Product Yield check_quality Verify Starting Material Quality and Purity start->check_quality control_exp Run Control Experiment with Less Hindered Substrates check_quality->control_exp product_formed Product Forms in Control Experiment? control_exp->product_formed steric_issue Primary Issue is Likely Steric Hindrance product_formed->steric_issue Yes other_issue Investigate Other Issues: - Reaction Conditions - Reagent Stoichiometry - Catalyst Activity product_formed->other_issue No monitor_reaction Monitor Reaction with Original Substrates steric_issue->monitor_reaction sm_consumed Starting Materials Consumed? monitor_reaction->sm_consumed sm_consumed->steric_issue No side_products Decomposition or Side Product Formation sm_consumed->side_products Yes

Caption: Diagnostic workflow for troubleshooting low yields.

Troubleshooting Guide: Reaction Optimization

Q3: My standard esterification method is failing. What are my initial troubleshooting steps?

A3: If a standard method like a simple acid-catalyzed Fischer esterification or a basic acyl chloride addition is failing, it's time to move to more robust techniques designed for challenging substrates. Here are the immediate steps to take:

  • Switch to an Activated Esterification: Instead of trying to force a direct condensation, which has a high activation energy, use a coupling reagent to activate the carboxylic acid. This creates a much more reactive intermediate that is more susceptible to nucleophilic attack by the alcohol, even if it is hindered.

  • Introduce a Nucleophilic Catalyst: For many coupling reactions, the addition of a nucleophilic catalyst can dramatically increase the reaction rate. The most common and effective catalyst for this purpose is 4-(Dimethylamino)pyridine (DMAP) . DMAP works by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.[8]

  • Optimize Reaction Conditions:

    • Temperature: For sterically hindered reactions, room temperature is often insufficient. Gradually increasing the reaction temperature (e.g., to 40-80 °C) can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions or decomposition at higher temperatures.

    • Solvent: Use an anhydrous, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[6] For sluggish reactions, switching to a higher-boiling solvent like DMF can allow for higher reaction temperatures.

    • Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular reaction and increase the rate.

Your first attempt at a more robust method should be the Steglich Esterification , which combines the use of a carbodiimide coupling agent (like DCC or DIC) with a DMAP catalyst.[8][9] This is often sufficient for moderately hindered substrates.

Q4: Which modern coupling reagents are most effective for severe steric hindrance?

A4: When even the classic Steglich esterification is not sufficient, you should turn to more modern and powerful coupling reagents. These reagents are designed to create highly activated esters that can react with even very hindered alcohols. The most effective of these are typically based on uronium/aminium or phosphonium salts.

Coupling ReagentClassAdvantagesConsiderations
DCC/DIC + DMAP CarbodiimideCost-effective, widely used.[8][9]Can be slow with severe hindrance. DCC produces a urea byproduct that can be difficult to remove. DIC's byproduct is soluble in most organic solvents.
HATU Uronium/AminiumExtremely fast and efficient, even with very hindered substrates.[10] Low tendency for racemization.More expensive. Requires a non-nucleophilic base (like DIEA).
HBTU/TBTU Uronium/AminiumVery efficient and widely used in peptide synthesis.[11]Less reactive than HATU for extremely hindered cases.
PyBOP PhosphoniumStrong coupling reagent, good for hindered systems.[10] Byproducts are generally easy to remove.Can be less reactive than HATU. Produces carcinogenic HMPA as a byproduct if not handled properly.
COMU Uronium/AminiumA newer generation reagent, highly effective and considered safer as its byproducts are non-explosive and water-soluble.[12]Can be more expensive.

Recommendation for Severe Hindrance: For the most challenging cases, HATU is often the reagent of choice due to its high reactivity and rapid reaction times.[10]

Advanced Strategies & Protocols

Q5: Are there alternative synthetic routes to form the ester linkage when direct esterification fails?

A5: Yes. When all direct coupling methods are exhausted, you may need to consider a multi-step approach that avoids the direct formation of the ester bond between two hindered fragments. One effective strategy is to use a less-hindered precursor that is later modified to the desired structure.

Example Strategy: Acylation followed by Cyclization

This is a common and powerful method for the synthesis of the benzothiazole core itself, which can be adapted. For instance, you can synthesize a thioester intermediate which then undergoes an intramolecular cyclization. Established methods for creating the benzothiazole skeleton often involve the condensation of 2-aminothiophenols with carboxylic acids, esters, or acyl chlorides.[13]

Q6: Can you provide a detailed, step-by-step protocol for synthesizing a sterically hindered benzothiazole ester using a modern coupling reagent?

A6: Certainly. The following protocol details the use of HATU, a highly effective reagent for coupling sterically hindered carboxylic acids and alcohols.

Protocol: HATU-Mediated Esterification of a Sterically Hindered Benzothiazole Alcohol

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Sterically hindered benzothiazole alcohol (1.0 eq)

  • Sterically hindered carboxylic acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered carboxylic acid (1.2 eq) and HATU (1.5 eq).

    • Dissolve these solids in anhydrous DMF (a concentration of 0.1-0.5 M with respect to the limiting reagent is a good starting point).

    • Stir the solution at room temperature for 5-10 minutes. This is the pre-activation step.

  • Addition of Reactants:

    • To the pre-activated mixture, add the sterically hindered benzothiazole alcohol (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

    • Finally, add DIEA (3.0 eq) dropwise to the reaction mixture. The solution may change color.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. For very hindered substrates, gentle heating (e.g., to 40-50 °C) may be required. Reactions are often complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x). This will remove unreacted carboxylic acid and other acidic components.

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzothiazole ester.

Below is a visual representation of this experimental workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a 1. Add Carboxylic Acid and HATU to flask b 2. Dissolve in Anhydrous DMF a->b c 3. Pre-activate for 5-10 min b->c d 4. Add Benzothiazole Alcohol c->d e 5. Add DIEA dropwise d->e f 6. Stir and Monitor (TLC/LC-MS) e->f g 7. Quench and Extract with EtOAc f->g h 8. Wash with NaHCO3 and Brine g->h i 9. Dry and Concentrate h->i j 10. Purify by Column Chromatography i->j

Caption: Workflow for HATU-mediated esterification.

References

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate.
  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026). PMC. Available at: [Link]

  • An Introduction to the Synthetic Method and Pharmacological Activity of Benzothiazole Nucleus: A Review. (n.d.). JETIR. Available at: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. (2014). Inpressco. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Available at: [Link]

  • Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. (2023). PMC. Available at: [Link]

  • Advances In Benzothiazole Scaffold A Review Of Synthesis and Medicinal Significance. (2026). Der Pharma Chemica. Available at: [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PMC. Available at: [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). PMC. Available at: [Link]

  • One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). MDPI. Available at: [Link]

  • Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. (n.d.). Semantic Scholar. Available at: [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Available at: [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Semantic Scholar. Available at: [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (n.d.). ResearchGate. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Available at: [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026). Oreate AI Blog. Available at: [Link]

  • Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. (2026). MDPI. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Available at: [Link]

  • Synthesis of Benzothiazoles by Using a Polythiazolium Catalyst. (n.d.). Thieme Connect. Available at: [Link]

  • ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. (n.d.). ResearchGate. Available at: [Link]

  • Steric Hindrance | Organic Chemistry. (2024). YouTube. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (n.d.). OUCI. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl benzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Field 1H NMR Structural Validation: Methyl Benzo[d]thiazole-2-carboxylate

Executive Summary & Scope

Objective: To provide a definitive structural validation guide for This compound using 1H NMR spectroscopy. This guide compares the target compound's spectral signature against its synthetic precursors and common degradation products to ensure high-purity identification in drug discovery workflows.

Target Audience: Medicinal chemists, analytical scientists, and quality control specialists involved in benzothiazole-based drug development.

Core Value: Unlike generic spectral lists, this guide focuses on comparative exclusion —teaching you not just what the spectrum looks like, but how to prove it isn't a mixture of starting materials or hydrolysis byproducts.

Experimental Protocol: Self-Validating Methodology

To reproduce the data presented below, follow this standardized protocol. This workflow minimizes solvent effects and concentration-dependent shifting.

Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: While DMSO-d₆ is often used for polar heterocycles, CDCl₃ provides sharper resolution for the aromatic multiplets in this specific ester.

  • Vessel: Transfer to a precision 5 mm NMR tube. Ensure a solvent height of at least 4.5 cm to prevent shimming errors.

Acquisition Parameters (Recommended)
  • Frequency: 300 MHz or higher (400 MHz preferred for aromatic resolution).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1): 1.0 second.

  • Temperature: 298 K (25 °C).

Structural Assignment & Spectral Performance

The 1H NMR spectrum of this compound is characterized by a distinct 4:3 proton ratio (4 aromatic protons vs. 3 aliphatic methyl protons). The absence of exchangeable protons (NH/SH) and the presence of a sharp methyl singlet are the primary validation markers.

Chemical Shift Data (CDCl₃, 300 MHz)
AssignmentShift (δ ppm)MultiplicityIntegrationStructural Justification
H-4 8.24 Multiplet (d-like)1HMost Deshielded Aromatic: Proximity to the electronegative Nitrogen atom and the anisotropic cone of the C=N bond.
H-7 7.97 Multiplet (d-like)1HDeshielded Aromatic: Proximity to the Sulfur atom. Slightly more shielded than H-4.
H-5, H-6 7.55 Multiplet (overlapping)2HRemote Aromatics: These protons are further from the heteroatoms and appear as a complex overlapping multiplet in lower-field instruments.
-OCH₃ 4.08 Singlet3HMethyl Ester: The diagnostic "handle." A sharp singlet typical of methyl esters attached to electron-withdrawing heteroaromatics.

Analyst Insight: On a 300 MHz instrument, H-5 and H-6 often overlap significantly around 7.55 ppm. On a 600 MHz instrument, these will resolve into two distinct triplets (td) or multiplets.

Visualizing the Assignment Logic

The following diagram maps the proton environments to their spectral signals, illustrating the deshielding logic.

NMR_Assignment cluster_structure This compound Structure cluster_spectrum 1H NMR Signals (CDCl3) H4 H-4 (Peri to N) S_824 δ 8.24 ppm (Most Deshielded) H4->S_824 H7 H-7 (Peri to S) S_797 δ 7.97 ppm (Deshielded) H7->S_797 H56 H-5 / H-6 (Remote) S_755 δ 7.55 ppm (Aromatic Multiplet) H56->S_755 OMe Methyl Ester (-OCH3) S_408 δ 4.08 ppm (Sharp Singlet) OMe->S_408

Caption: Correlation of proton environments to chemical shifts. Note the significant deshielding of H-4 due to the nitrogen lone pair and ring current.

Comparative Analysis: Product vs. Alternatives

In a synthesis context, "purity" is defined by what is absent. The following table compares the target product against its most common synthetic precursor (2-Aminothiophenol) and degradation byproducts.

Diagnostic Exclusion Table
CompoundKey Diagnostic Signal (1H NMR)StatusObservation in Crude Mixture
Target Product Singlet @ 4.08 ppm Positive ID Confirms formation of the methyl ester.
Precursor: 2-AminothiophenolBroad Singlet @ ~3.5–5.0 ppmImpurity Represents unreacted -NH₂/-SH. Aromatic region will be significantly upfield (6.5–7.5 ppm) due to electron-donating effects.
Byproduct: Benzo[d]thiazoleSinglet @ ~9.00 ppm Degradation Represents the H-2 proton. If this peak exists, decarboxylation has occurred.
Byproduct: Carboxylic AcidBroad Hump @ 10–13 ppmHydrolysis Represents -COOH. Accompanied by the loss of the 4.08 ppm methyl singlet.
Analytical Workflow for Validation

Use this decision tree to interpret your crude NMR spectrum during synthesis optimization.

Validation_Workflow Start Acquire 1H NMR (Crude Sample) Check_Me Is the Singlet at ~4.08 ppm present? Start->Check_Me Check_H2 Is there a Singlet at ~9.0 ppm? Check_Me->Check_H2 Yes Fail_NoEster FAILED: No Ester Formation Check_Me->Fail_NoEster No Check_Broad Are there broad signals (3.0-5.0 ppm)? Check_H2->Check_Broad No Fail_Decarb IMPURE: Contains Decarboxylated Benzothiazole Check_H2->Fail_Decarb Yes (Major/Minor) Success VALIDATED: This compound Check_Broad->Success No Fail_Start IMPURE: Contains Unreacted 2-Aminothiophenol Check_Broad->Fail_Start Yes

Caption: Step-by-step logic for validating the synthesis of this compound.

Troubleshooting & Expert Tips

  • Water Peak Interference: In CDCl₃, the water peak appears around 1.56 ppm and usually does not interfere. However, if using DMSO-d₆ , water appears at ~3.33 ppm. Ensure your methyl ester peak (which shifts slightly to ~3.9–4.0 ppm in DMSO) is distinct from the water signal.

  • Concentration Effects: At very high concentrations (>50 mg/mL), the aromatic multiplets (H-4 and H-7) may show slight downfield shifts due to π-stacking interactions. Dilute to <15 mg/mL for standard reporting.

  • Coupling Constants:

    • Typical ortho-coupling (

      
      ) is ~8.0–8.5 Hz.
      
    • Typical meta-coupling (

      
      ) is ~1.0–2.0 Hz.
      
    • If you observe a doublet with

      
       Hz at 8.24 ppm, this confirms the H-4 assignment.
      

References

  • Royal Society of Chemistry (RSC), Supporting Information. Characterization data for this compound (Compound 3f). Retrieved from: [Link][1]

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. Retrieved from: [Link]

  • National Institutes of Health (NIH). Benzothiazole Derivatives in Drug Discovery. Retrieved from: [Link]

Sources

Comparative Biological Efficacy: Methyl vs. Ethyl Benzothiazole-2-carboxylate

[1][2]

Executive Summary

Verdict: The choice between Methyl benzothiazole-2-carboxylate (MB2C) and Ethyl benzothiazole-2-carboxylate (EB2C) is a trade-off between hydrolytic kinetics and membrane permeability .[1][2]

  • Select Methyl (MB2C) when rapid intracellular conversion to the active carboxylic acid is required, or when solubility in more polar organic solvents is a processing constraint.[2]

  • Select Ethyl (EB2C) for assays requiring enhanced lipophilicity (higher LogP) to bypass robust bacterial cell walls (Gram-negative) or for sustained-release prodrug applications where slower esterase cleavage is beneficial.[1][2]

This guide analyzes the physicochemical determinants driving the biological performance of these two 2-substituted benzothiazole esters, grounded in Structure-Activity Relationship (SAR) principles.

Physicochemical & Structural Analysis

The biological efficacy of these esters is governed by their ability to penetrate cell membranes (LogP) and their susceptibility to intracellular hydrolysis (Steric factors).

Comparative Properties Table
FeatureMethyl Benzothiazole-2-carboxylateEthyl Benzothiazole-2-carboxylateImpact on Efficacy
Molecular Weight ~193.2 g/mol ~207.2 g/mol Negligible difference in diffusion.[1][2]
LogP (Est.) ~2.2 - 2.4~2.6 - 2.9EB2C has superior passive diffusion across lipid bilayers.[1][2]
Hydrolysis Rate Fast (

< Ethyl)
Moderate (

> Methyl)
MB2C releases the active acid payload faster.[2]
Steric Hindrance LowModerateEthyl group retards nucleophilic attack by esterases.
Solubility Higher in MeOH, DMSOHigher in Et2O, DCMAffects formulation for in vitro assays.[2]

Mechanistic Efficacy: The "Prodrug" Paradigm

In many biological contexts, the ester function at the C-2 position serves as a prodrug moiety . The benzothiazole ring is the pharmacophore, but the free acid (Benzothiazole-2-carboxylic acid) is often too polar (ionized at physiological pH) to penetrate cells effectively.[2]

Mechanism of Action[1][3][4][5]
  • Permeation: The ester masks the carboxylate, increasing lipophilicity. EB2C enters cells more efficiently than MB2C due to the ethyl chain.

  • Bioactivation: Intracellular carboxylesterases (CES1/CES2) hydrolyze the ester. MB2C is hydrolyzed significantly faster due to lower steric hindrance around the carbonyl carbon.

  • Target Engagement: The liberated acid (or the intact ester, depending on the specific target) interacts with enzymes such as DNA gyrase (bacteria) or EGFR (cancer cells).[2]

Pathway Visualization (DOT)[2]

BioactivationExtracellularExtracellular SpaceMembraneCell Membrane(Lipid Bilayer)IntracellularCytosolMembrane->IntracellularEntryEsteraseCarboxylesterases(CES1/CES2)Intracellular->EsteraseMB2CMethyl Ester (MB2C)LogP ~2.3MB2C->MembraneDiffusionEB2CEthyl Ester (EB2C)LogP ~2.7EB2C->MembraneEnhanced DiffusionActiveAcidActive Species:Benzothiazole-2-COOHEsterase->ActiveAcidHydrolysis(Methyl > Ethyl)TargetTarget:DNA Gyrase / EGFRActiveAcid->TargetInhibition

Caption: Kinetic pathway of benzothiazole esters. Ethyl esters show superior permeation, while methyl esters exhibit faster bioactivation.[2]

Biological Efficacy Comparison

A. Antimicrobial Activity

Benzothiazole derivatives are potent against S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2][3]

  • Ethyl Advantage: In Gram-negative bacteria, the outer membrane serves as a hydrophobic barrier.[1] The higher lipophilicity of EB2C often results in lower Minimum Inhibitory Concentrations (MIC) compared to the methyl derivative because it can better traverse the lipid-rich outer membrane.

  • Data Trend: Studies on homologous benzoate and benzothiazole esters consistently show that increasing alkyl chain length (up to propyl/butyl) initially improves antimicrobial potency due to membrane disruption and uptake.

B. Anticancer Activity (Cytotoxicity)

Activity is often measured via MTT assays against lines like MCF-7 (Breast) or HepG2 (Liver).[2]

  • Methyl Advantage: In high-esterase environments (e.g., liver cancer cells like HepG2), the rapid hydrolysis of MB2C can lead to a quicker "burst" of the active acid, potentially overwhelming cellular efflux pumps.[2]

  • Ethyl Advantage: For solid tumors with poor vascularization, the higher lipophilicity of EB2C may allow for better tissue penetration before metabolic breakdown.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: Hydrolytic Stability Assay (Microsomal)

Objective: Quantify the conversion rate of Methyl vs. Ethyl esters to the free acid.

  • Preparation: Incubate 10 µM of MB2C and EB2C separately in pooled rat liver microsomes (0.5 mg protein/mL) at 37°C in phosphate buffer (pH 7.4).

  • Sampling: Aliquot 50 µL at t=0, 5, 10, 20, 30, and 60 mins.

  • Quenching: Add 50 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 10,000g for 5 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ester and appearance of benzothiazole-2-carboxylic acid.[1]

  • Validation: The

    
     for MB2C should be significantly shorter (approx. 10-20 min) than EB2C.
    
Protocol 2: Comparative MIC Determination

Objective: Assess bacterial cell entry and inhibition.

  • Inoculum: Prepare

    
     CFU/mL of E. coli (ATCC 25922) and S. aureus (ATCC 29213).
    
  • Dilution: Prepare serial 2-fold dilutions of MB2C and EB2C in DMSO (final conc < 1%). Range: 0.5 – 128 µg/mL.

  • Incubation: Add compounds to Muller-Hinton broth containing bacteria. Incubate at 37°C for 18-24h.

  • Readout: Determine MIC (lowest concentration with no visible growth).

  • Control: Use Ciprofloxacin as a positive control.

Experimental Workflow Visualization (DOT)

WorkflowSynthesisSynthesis:Condensation of 2-aminothiophenol+ Methyl/Ethyl OxalatePurificationPurification:Recrystallization (EtOH)or Column ChromatographySynthesis->PurificationCharacterizationQC:NMR, LC-MS, Purity >98%Purification->CharacterizationAssay_SplitAssay SelectionCharacterization->Assay_SplitHydrolysisHydrolysis Assay:Liver Microsomes(Measure t1/2)Assay_Split->HydrolysisMICAntimicrobial MIC:Broth Microdilution(Measure Potency)Assay_Split->MICDataData Analysis:Correlate LogP with ActivityHydrolysis->DataMIC->Data

Caption: Standardized workflow for synthesizing and validating benzothiazole ester efficacy.

References

  • De Souza, H. M. R., et al. (2022).[2] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Comparative study of benzoate ester hydrolysis rates (Methyl vs Ethyl).

  • Kumbhare, R. M., et al. (2015).[2] Synthesis and anti-cancer Studies of 2, 6-disubstituted benzothiazole derivatives. Discusses cytotoxicity of benzothiazole derivatives.

  • Mishra, S., et al. (2020).[2][3][4] Screening benzothiazole derivatives of isatin as antibacterial compounds. Highlights MIC values for benzothiazole derivatives against Gram-negative strains.

  • PubChem. (2025).[5] Methyl thiazole-2-carboxylate Compound Summary. Physicochemical data and toxicity profiles.

  • Wang, Z., et al. (2012).[2] Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives. Demonstrates the broad-spectrum anticancer activity of benzothiazole scaffolds.[1][6][7]

A Comparative Guide to the HPLC Analysis of Methyl Benzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

Methyl benzo[d]thiazole-2-carboxylate is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. As with any high-value chemical entity, its purity and characterization are of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity and stability of such compounds. This guide provides an in-depth comparison of potential HPLC methodologies for the analysis of this compound, grounded in the physicochemical properties of the molecule and established chromatographic principles. We will explore a proposed optimal method and compare it with viable alternatives, offering the rationale behind the selection of various chromatographic parameters.

Physicochemical Properties and Their Chromatographic Implications

Understanding the physicochemical properties of this compound is fundamental to developing a robust HPLC method. While experimental data for this specific molecule is not extensively available, we can infer its properties from its structure and data from similar compounds.

PropertyEstimated Value/CharacteristicChromatographic Implication
Molecular Weight 193.22 g/mol [1]Influences diffusion rates and, to a lesser extent, retention.
LogP (XLogP3) ~2.0 - 2.6Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC.[2]
pKa Weakly basicThe benzothiazole nitrogen is weakly basic. To ensure consistent retention and good peak shape, it is advisable to work at a mobile phase pH that is at least 2 units away from the pKa of the analyte.
UV Absorbance Maxima expected around 250-290 nmBenzothiazole and its derivatives exhibit strong UV absorbance in this range, allowing for sensitive detection.[3]
Solubility Soluble in common organic solvents (e.g., acetonitrile, methanol)Facilitates sample and standard preparation.

The moderate hydrophobicity of this compound makes reversed-phase HPLC the most suitable analytical approach.[4][5] The primary retention mechanism will be the hydrophobic interaction between the analyte and the non-polar stationary phase.

Proposed HPLC Method and Rationale

Based on the physicochemical properties, the following reversed-phase HPLC method is proposed as a starting point for the analysis of this compound.

ParameterRecommended ConditionJustification
Stationary Phase C18, 4.6 x 150 mm, 5 µmA C18 column provides a high degree of hydrophobicity, which is ideal for retaining moderately non-polar compounds like this compound. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase ensures that the weakly basic nitrogen on the benzothiazole ring is protonated, leading to a single ionic species and thus sharper, more symmetrical peaks.[3]
Mobile Phase B AcetonitrileAcetonitrile is an excellent organic modifier for reversed-phase HPLC, offering good elution strength and low viscosity.
Gradient 50-95% B over 10 minutesA gradient elution is recommended to ensure that any potential impurities with different polarities are effectively separated and eluted, while also providing a sharp peak for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times. 30°C is a common and practical temperature.
Detection Wavelength 254 nmThis wavelength is within the expected absorbance maxima for benzothiazoles and is a common wavelength for UV detection in HPLC, offering good sensitivity.[6]
Injection Volume 10 µLA standard injection volume that is unlikely to cause peak distortion due to overloading.
Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A: 0.1% Phosphoric Acid in Water D Equilibrate C18 Column with Initial Mobile Phase Composition A->D B Prepare Mobile Phase B: Acetonitrile B->D C Prepare Sample: Dissolve in Mobile Phase B E Inject 10 µL of Sample C->E D->E F Run Gradient Elution: 50-95% Acetonitrile over 10 min E->F G Detect at 254 nm F->G H Integrate Peak Area G->H I Determine Retention Time (tR) H->I J Assess Purity I->J

Caption: Workflow for the HPLC analysis of this compound.

Comparison with Alternative HPLC Methods

While the proposed method is robust, alternative approaches could also be employed, each with its own advantages and disadvantages.

MethodStationary PhaseMobile PhaseProsCons
Isocratic Elution C18, 4.6 x 150 mm, 5 µmAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidSimpler method, faster run times if impurities are not a concern.May not effectively separate impurities with significantly different polarities.
Methanol as Organic Modifier C18, 4.6 x 150 mm, 5 µmMethanol:Water with 0.1% Phosphoric AcidMethanol is a greener solvent alternative to acetonitrile.[7]Can result in higher backpressure and potentially different selectivity compared to acetonitrile.
Phenyl-Hexyl Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µmAcetonitrile:Water with 0.1% Formic AcidThe phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic benzothiazole ring, which may improve the separation of certain impurities.May have lower overall hydrophobicity compared to a C18 column, leading to shorter retention times.
Buffered Mobile Phase at Neutral pH C18, 4.6 x 150 mm, 5 µmAcetonitrile:Phosphate Buffer (pH 7.0)May be suitable if the compound is stable at neutral pH.Potential for peak tailing if the mobile phase pH is close to the pKa of the analyte.
Expected Experimental Data

The following table presents hypothetical, yet realistic, data that could be expected from the analysis of a sample of this compound using the proposed HPLC method.

CompoundRetention Time (min)Peak Area (%)Tailing Factor
This compound 8.299.51.1
Impurity A (more polar) 4.50.31.2
Impurity B (less polar) 9.80.21.1
Detailed Experimental Protocol: Proposed Method
  • Mobile Phase Preparation:

    • Mobile Phase A: To 1 L of HPLC-grade water, add 1 mL of concentrated phosphoric acid. Mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard, using acetonitrile as the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System Setup and Operation:

    • Install a C18 column (4.6 x 150 mm, 5 µm) into the column compartment.

    • Set the column oven temperature to 30°C.

    • Set the UV detector wavelength to 254 nm.

    • Purge the HPLC system with the mobile phases.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.

    • Set the injection volume to 10 µL.

    • Create the following gradient program:

      • 0-10 min: 50% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: 95% to 50% B

      • 12.1-15 min: Hold at 50% B (re-equilibration)

  • Data Acquisition and Analysis:

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Inject the working standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

    • Integrate the peaks in the chromatograms and calculate the purity of the sample based on the peak area percentages.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH too close to the analyte's pKa.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% phosphoric or formic acid).- Consider using a column with a highly inert stationary phase.
Peak Broadening - Extra-column volume.- Column contamination or void formation.[8][9]- Use tubing with a smaller internal diameter and shorter length.- Flush the column with a strong solvent. If the problem persists, replace the column.
Split Peaks - Clogged inlet frit.- Sample solvent incompatible with the mobile phase.[8]- Reverse flush the column (if permissible by the manufacturer).- Dissolve the sample in the initial mobile phase composition.
Fluctuating Retention Times - Inadequate column equilibration.- Unstable column temperature.- Mobile phase composition drift.- Ensure the column is fully equilibrated before injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily.
Logical Relationship in Troubleshooting

G A Abnormal Peak Shape Observed B Peak Tailing A->B C Peak Broadening A->C D Split Peaks A->D E Check Mobile Phase pH B->E Possible Cause F Inspect Column B->F Possible Cause C->F Possible Cause H Check Extra-Column Volume C->H Possible Cause D->F Possible Cause G Check Sample Solvent D->G Possible Cause E->B Solution F->B Solution F->C Solution G->D Solution H->C Solution

Caption: Troubleshooting logic for common HPLC peak shape issues.

Conclusion

The proposed reversed-phase HPLC method provides a robust and reliable approach for the analysis of this compound. The use of a C18 column with an acidified acetonitrile/water gradient offers excellent resolution and peak shape. While alternative methods exist, the proposed method represents an optimal starting point for routine analysis and quality control. As with any HPLC method, proper system suitability tests should be performed to ensure the validity of the results.

References
  • SIELC Technologies. (2018, February 19). Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reemtsma, T., & Jekel, M. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(17), 1612–1618.
  • PubChem. (n.d.). Methyl 2-methyl-5-benzothiazolecarboxylate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from [Link]

  • Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • PubMed. (2016, March 30). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents.
  • MDPI. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • PubChem. (n.d.). Methyl thiazole-2-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of 2- Methylbenzo[d]thiazole-7-carbaldehyde and 2-methylbenzoxazole-7.
  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2-methyl- (CAS 120-75-2). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2021, August 17). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
  • Georganics. (n.d.). Methyl 6-methylbenzo[d]thiazole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • AMERICAN ELEMENTS. (n.d.). 6-Methylbenzo[d]thiazole-2-carboxylic Acid. Retrieved from [Link]

  • Nacalai Tesque. (n.d.).
  • Georganics. (n.d.).
  • Science of Synthesis. (n.d.).
  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.
  • MDPI. (2021, June 13). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)

Sources

A Senior Application Scientist's Guide to Elemental Analysis of C10H9NO2S Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of novel synthesized compounds is a cornerstone of successful research and development. For derivatives of C10H9NO2S, a molecular formula representing a class of compounds with significant therapeutic potential, elemental analysis is not merely a routine check; it is a critical validation step that confirms molecular identity, purity, and stoichiometry. This guide provides an in-depth comparison of methodologies for the elemental analysis of these derivatives, grounded in practical expertise and established scientific principles.

The Theoretical Foundation: Calculating Elemental Composition

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula, C10H9NO2S. This calculated value serves as the benchmark against which all experimental results are compared. The determination of elemental composition by mass is a fundamental concept in chemistry.[1]

The calculation relies on the standard atomic weights of the constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).[2][3] These weights are essential for ensuring the accuracy of the theoretical percentages.[4][5]

Molecular Formula: C₁₀H₉NO₂S

1. Calculate Molecular Weight (MW): Using the standard atomic weights from IUPAC[2]:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

  • Sulfur (S): 32.06 u

MW = (10 * 12.011) + (9 * 1.008) + (1 * 14.007) + (2 * 15.999) + (1 * 32.06) MW = 120.11 + 9.072 + 14.007 + 31.998 + 32.06 = 207.247 g/mol

2. Calculate Mass Percentage for Each Element: The formula for calculating the mass percent of an element is straightforward.[6][7]

  • %C = (Mass of Carbon / Total MW) * 100 = (120.11 / 207.247) * 100 = 57.95%

  • %H = (Mass of Hydrogen / Total MW) * 100 = (9.072 / 207.247) * 100 = 4.38%

  • %N = (Mass of Nitrogen / Total MW) * 100 = (14.007 / 207.247) * 100 = 6.76%

  • %O = (Mass of Oxygen / Total MW) * 100 = (31.998 / 207.247) * 100 = 15.44%

  • %S = (Mass of Sulfur / Total MW) * 100 = (32.06 / 207.247) * 100 = 15.47%

These theoretical values are the "gold standard" for a pure sample of a C10H9NO2S derivative.

Comparison of Core Analytical Techniques

The choice of analytical technique is dictated by the specific research question, whether it's bulk composition for purity analysis or surface composition for materials science applications.

Technique Principle Application for C10H9NO2S Advantages Limitations
Combustion Analysis (CHNS/O) Sample is combusted at high temperatures; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[8][9][10]Gold standard for determining bulk elemental composition and purity.[8]High precision and accuracy, reliable, cost-effective, and well-established.Destructive to the sample; oxygen is often determined separately by pyrolysis or by difference.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that analyzes the kinetic energy of photoelectrons emitted from a material upon X-ray irradiation.[11][12]Ideal for analyzing surface chemistry, elemental composition of thin films, and identifying chemical states (e.g., sulfide vs. sulfone).[13]Provides chemical state information, non-destructive, and has high surface sensitivity (~10 nm).[14]Not suitable for bulk analysis; semi-quantitative results may be less precise than combustion analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into an argon plasma, creating ions that are then separated and detected by a mass spectrometer.Primarily used for trace element analysis, but can be adapted for highly sensitive and accurate sulfur quantification after sample digestion.Extremely high sensitivity for many elements, capable of isotopic analysis.Requires sample digestion which can be complex; not typically used for C, H, N, O analysis in organic compounds.

Experimental Protocol: CHNS Combustion Analysis

This protocol outlines the steps for determining the elemental composition of a solid C10H9NO2S derivative using a modern elemental analyzer.

I. Sample Preparation: The Foundation of Accuracy

The quality of your results is directly proportional to the quality of your sample preparation.[15]

  • Homogenization: Ensure the sample is a fine, homogenous powder.[16] This is critical because only a small amount (typically 1-5 mg) will be analyzed, and it must be representative of the entire batch.[17]

  • Drying: Dry the sample thoroughly, for example, in a vacuum oven at a temperature below its decomposition point. Moisture will inflate the hydrogen percentage and can affect the accuracy of other elements.[18]

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.[19][20] The precise weight is critical as all final calculations are based on this initial mass.[17]

  • Encapsulation: Crimp the tin capsule to ensure no sample is lost and that it is gas-tight, which is especially important for hygroscopic or air-sensitive compounds.[18]

II. Instrument Calibration and Operation
  • Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., sulfanilamide). This step is crucial for ensuring the accuracy and reliability of the data.

  • Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature furnace (around 1000-1150°C) with a pure oxygen environment.[9][15] This process, based on the Pregl-Dumas method, ensures complete conversion of the elements into their gaseous oxides (CO₂, H₂O, SO₂) and elemental nitrogen (N₂).[10][21]

  • Reduction & Separation: The combustion gases are swept by a helium carrier gas through a reduction tube containing high-purity copper to remove excess oxygen and reduce nitrogen oxides to N₂.[10] The resulting gas mixture (He, CO₂, H₂O, N₂, SO₂) is then passed through a gas chromatography column for separation.[22]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[22] Some instruments may use non-dispersive infrared (NDIR) detectors for CO₂ and SO₂.[15]

  • Data Analysis: The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the mass percentage of C, H, N, and S.

dot digraph "Elemental Analysis Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Workflow for CHNS Combustion Analysis.

Interpreting and Validating Results

A successful analysis yields experimental values that are in close agreement with the theoretical calculations. Generally, a deviation of ±0.4% is considered acceptable for confirming the identity and purity of a small molecule.

Table of Theoretical vs. Hypothetical Experimental Data for a C10H9NO2S Isomer:

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Exp. %Deviation
C 57.9557.8157.9957.90-0.05
H 4.384.454.414.43+0.05
N 6.766.706.746.72-0.04
S 15.4715.3515.4115.38-0.09

Trustworthiness Through Self-Validation: To ensure the trustworthiness of your results, the analytical method itself must be validated.[23] This involves:

  • Accuracy & Precision: Repeatedly analyzing a certified reference material to ensure the results are both close to the true value (accurate) and reproducible (precise).[23][24]

  • Specificity: The method must be able to unequivocally measure the elements of interest without interference from other components.[23]

  • Robustness: The method should be reliable even with small, deliberate variations in procedural parameters.[23]

Technique Selection: A Logic-Based Approach

Choosing the right technique is paramount. The decision should be based on the analytical objective.

dot digraph "Technique Selection Guide" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Decision tree for selecting an elemental analysis technique.

Conclusion

For drug development professionals and researchers working with C10H9NO2S derivatives, elemental analysis by combustion is an indispensable tool for verifying molecular formula and assessing purity. It provides a quantitative, reliable, and cost-effective method to validate synthetic products. When surface properties or chemical states are of interest, XPS offers complementary and invaluable insights. By understanding the theoretical basis, adhering to rigorous experimental protocols, and selecting the appropriate technique, scientists can ensure the integrity of their data and the quality of their compounds, paving the way for successful downstream applications.

References

  • Elemental Analysis – Sample preparation ‒ ISIC - EPFL . (n.d.). EPFL. Retrieved from [Link]

  • Atomic Weights of the Elements 2023 . (2023). IUPAC. Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation . (n.d.). Mettler Toledo. Retrieved from [Link]

  • Best practices for sample preparation in elemental analysis . (2025, September 30). Elementar. Retrieved from [Link]

  • Atomic weights of the elements 2011 (IUPAC Technical Report) *. (2013, April 29). MPG.PuRe. Retrieved from [Link]

  • Standard atomic weight . (n.d.). Wikipedia. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights . (n.d.). IUPAC. Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . (n.d.). Elementar. Retrieved from [Link]

  • Elemental Analysis (CHNS) . (2025, April 11). Universität Ulm. Retrieved from [Link]

  • Basic principles and tests of organic element analysis . (2024, March 7). Universal Lab Blog. Retrieved from [Link]

  • Atomic weights of the elements 2013 (IUPAC Technical Report) . (2015). ResearchGate. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation . (n.d.). Element Lab Solutions. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds . (2021, May 6). AZoM. Retrieved from [Link]

  • ELEMENTAL ANALYSIS . (n.d.). EOLSS. Retrieved from [Link]

  • XPS: X-ray Photoelectron Spectroscopy . (n.d.). Diamond Light Source. Retrieved from [Link]

  • CHNSO Elemental Analysis - Sample Preparation . (2019, March 1). YouTube. Retrieved from [Link]

  • X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) . (2021, August 13). SERC. Retrieved from [Link]

  • Validation of Analytical Methods . (2016, May 11). Lab Manager. Retrieved from [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> . (2023, August 16). Spectroscopy Online. Retrieved from [Link]

  • Elemental analysis: operation & applications . (n.d.). Elementar. Retrieved from [Link]

  • CHNS Elemental Analysers . (2008, April 29). Royal Society of Chemistry. Retrieved from [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels . (2024, September 13). MDPI. Retrieved from [Link]

  • How Does a CHNSO Analyzer Work? . (2023, November 2). AZoM. Retrieved from [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys . (2021, April 29). MDPI. Retrieved from [Link]

  • Comprehensive Guide to Understanding X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis . (2024, October 15). Brighton Science. Retrieved from [Link]

  • X-Ray Photoelectron Spectroscopy (XPS) . (n.d.). Kratos Analytical. Retrieved from [Link]

  • CHNSO Elemental Analysis – Sample Preparation . (n.d.). Mettler Toledo. Retrieved from [Link]

  • Main Analytical Techniques Used for Elemental Analysis in Various Matrices . (2025, December 26). ResearchGate. Retrieved from [Link]

  • Elemental composition determination Definition . (2025, August 15). Fiveable. Retrieved from [Link]

  • Stoichiometry: Elemental Analysis . (n.d.). Washington University in St. Louis. Retrieved from [Link]

  • Calculating Empirical Formulas for Compounds . (2025, July 28). Chemistry LibreTexts. Retrieved from [Link]

  • Percent Composition By Mass . (2017, August 12). YouTube. Retrieved from [Link]

  • AP Chem 1.3-Elemental Composition of Pure Substances . (2025, August 26). YouTube. Retrieved from [Link]

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Safety Operating Guide

Operational Guide & PPE Protocol for Handling Methyl Benzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-proven operational guide for handling Methyl benzo[d]thiazole-2-carboxylate, designed to integrate rigorous safety protocols with practical synthetic workflows.

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist, but as a logical extension of chemical mechanism and physical properties. Moving beyond basic safety data, this guide synthesizes mechanistic toxicology with logistical execution, ensuring that your laboratory operations are both exceptionally safe and chemically efficient.

Chemical Profiling & Logistical Data

This compound is a critical API intermediate utilized in the synthesis of heterocyclic pharmaceuticals and C-H carboxylation methodologies[1],[2]. Because of its specific reactivity profile, strict adherence to cold-chain storage and handling parameters is required to prevent degradation and ensure reproducibility in downstream cross-coupling or amidation reactions.

Table 1: Chemical & Logistical Profile

ParameterSpecification
Chemical Name This compound
CAS Number 87802-07-1[1]
Molecular Formula C9H7NO2S[1]
Molecular Weight 193.22 g/mol [1]
Storage Conditions 2-8°C (Cold-chain), sealed in a dry environment[1],[3]
GHS Hazards H315 (Skin), H319 (Eye), H335 (Respiratory)[4]

Mechanistic Toxicology & Hazard Rationale

Understanding why specific Personal Protective Equipment (PPE) is required is the foundation of laboratory safety. This compound carries three primary GHS hazard classifications: H315, H319, and H335[4].

  • Inhalation Risk (H335): As a dry powder, the primary risk vector is the inhalation of fine particulates. These particulates interact with the mucosal membranes of the respiratory tract, causing acute inflammation[4]. Therefore, handling the dry powder outside of a highly ventilated space requires dedicated particulate filtration.

  • Dermal Penetration (H315): The benzothiazole pharmacophore is highly lipophilic. While the dry solid poses a baseline irritation risk, the hazard profile shifts dramatically when the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO, or DCM) during synthesis. These solvents act as penetration enhancers, carrying the lipophilic ester through the stratum corneum and into the systemic circulation. This causality dictates that standard nitrile gloves are insufficient when handling the compound in solution; a secondary barrier is mandatory.

Table 2: PPE Matrix & Quantitative Breakthrough Estimates

PPE ComponentMaterial SpecificationTarget HazardEst. Breakthrough Time
Primary Gloves Nitrile (0.12 mm thickness)Solid compound (H315)>480 mins (Dry solid)
Secondary Gloves Neoprene worn over NitrileSolvent-assisted dermal transport~10-30 mins (DCM)
Eye Protection ANSI Z87.1 Safety GogglesAirborne dust (H319)[4]N/A (Impact/Splash resistant)
Respiratory N95 / P100 Particulate RespiratorFine powder inhalation (H335)[4]≥95% filtration efficiency

Standard Operating Procedure (SOP): Base-Promoted Hydrolysis

In drug discovery, this methyl ester is frequently utilized as a stable building block, requiring hydrolysis to the active carboxylic acid (Benzo[d]thiazole-2-carboxylic acid) prior to amide coupling[2]. The following protocol is designed as a self-validating system.

  • Step 1: Dispensing & Setup. In a certified fume hood (to mitigate H335 dust hazards[4]), weigh 1.0 mmol (193.2 mg) of this compound. Transfer the solid to a 50 mL round-bottom flask.

  • Step 2: Solvent Solubilization. Dissolve the solid in a co-solvent system of 5.0 mL Tetrahydrofuran (THF) and 5.0 mL Methanol (MeOH).

    • Causality: THF is required to dissolve the highly lipophilic ester, while MeOH ensures complete miscibility with the incoming aqueous base, preventing biphasic reaction stalling.

  • Step 3: Base Addition & Reaction. Slowly add 2.0 mL of 1M aqueous Lithium Hydroxide (LiOH) dropwise. Stir at 20-25°C for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is validated as complete when the high-Rf starting material spot disappears and a baseline spot (the carboxylate salt) appears.

  • Step 4: Workup & Acidification. Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with 10 mL of distilled water. Cool in an ice bath and acidify to pH ~2 using 1M HCl.

    • Causality & Validation: Dropping the pH to 2 protonates the carboxylate salt. Because the resulting carboxylic acid lacks the lipophilicity of the ester and the charge of the salt, its aqueous solubility plummets. The sudden formation of a dense precipitate visually validates the successful isolation, bypassing the need for hazardous liquid-liquid organic extractions.

  • Step 5: Isolation. Filter the precipitate through a Büchner funnel, wash with cold water, and dry under high vacuum.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure[4].

  • Solid Spill Protocol: Do NOT use water to clean up a dry spill, as water will spread the lipophilic compound without dissolving it. Instead, don an N95/P100 respirator, sweep or absorb the powder with an inert material (e.g., vermiculite or dry sand), and place it into a sealed, chemically compatible disposal container[4].

  • Waste Routing: All contaminated PPE, spill cleanup materials, and reaction waste must be routed to an approved chemical waste disposal plant[4]. Do not let the product enter drains, waterways, or soil[4].

Operational Workflow & Safety Logic

The following diagram maps the logical flow of handling this compound, integrating safety checkpoints directly into the operational timeline.

G A Cold Storage Retrieval (2-8°C, Sealed) B PPE Verification (Nitrile, Goggles, Lab Coat) A->B Proceed C Fume Hood Handling (Weighing & Transfer) B->C Verified D Chemical Reaction (Hydrolysis/Amidation) C->D Normal Ops E Spill Event Detected? C->E Accident H Aqueous Workup D->H Completion F Sweep/Absorb (Inert Material) E->F Yes G Hazardous Waste (EPA Approved Plant) F->G Disposal I Organic/Aqueous Separation H->I Extraction I->G Waste Routing

Operational workflow and safety logic for handling this compound.

References

  • C-H Carboxylation of heteroarenes with ambient CO2 (Supporting Information), The Royal Society of Chemistry. Available at: [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.